4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-3-7(5-8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDYSNOKGTAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407535 | |
| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36017-21-7 | |
| Record name | 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] The introduction of a thiol group at the 3-position and various substituents at the N-4 position can significantly modulate the biological profile of these compounds, making them a focal point for drug discovery and development. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, promising derivative: this compound.
Part 1: Synthesis of this compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the intramolecular cyclization of a corresponding 1-acyl or aroyl-4-substituted-thiosemicarbazide in an alkaline medium.[6][7][8] This method is efficient, high-yielding, and provides a clear pathway to the desired heterocyclic core.
Foundational Chemistry: The Synthetic Pathway
The synthesis is a two-step process starting from commercially available 3-methoxyaniline. The first step involves the formation of the key intermediate, 4-(3-methoxyphenyl)thiosemicarbazide. The second step is an base-catalyzed intramolecular cyclization reaction using formic acid, which acts as the source for the fifth carbon atom of the triazole ring, followed by dehydration to yield the final product.
Mechanistic Insights: The Rationale Behind the Reaction
The cyclization of acyl thiosemicarbazides into 1,2,4-triazoles is a well-established reaction. In an alkaline medium, the terminal nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the stable, aromatic triazole ring.[6][7] The use of a strong base like potassium hydroxide facilitates the deprotonation steps and drives the cyclization to completion. The final acidification step is crucial for neutralizing the reaction mixture and precipitating the product, which exists in a thiol-thione tautomeric equilibrium.
Experimental Protocol: A Step-by-Step Guide
Part A: Synthesis of 4-(3-methoxyphenyl)thiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methoxyaniline (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Reagent Addition: Add concentrated hydrochloric acid (10 mL) dropwise with constant stirring. Subsequently, add a solution of ammonium thiocyanate (0.12 mol) in water (25 mL).
-
Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated 1-(3-methoxyphenyl)thiourea is filtered, washed with cold water, and dried.
-
Hydrazinolysis: To the dried thiourea intermediate, add hydrazine hydrate (0.15 mol) and reflux in ethanol (100 mL) for 10-12 hours, until the evolution of ammonia gas ceases.
-
Product Isolation: Cool the reaction mixture. The solid 4-(3-methoxyphenyl)thiosemicarbazide that separates out is filtered, washed thoroughly with water, and recrystallized from ethanol.
Part B: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized 4-(3-methoxyphenyl)thiosemicarbazide (0.05 mol) in formic acid (50 mL).
-
Cyclization: Heat the mixture under reflux for 8-10 hours. Monitor the reaction's completion using TLC.
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed extensively with cold water to remove any residual acid, and then dried under vacuum.
-
Recrystallization: The crude product is purified by recrystallization from ethanol to yield pure this compound as a crystalline solid.
| Reagent | Molar Eq. | Molecular Wt. | Amount (g/mL) |
| Part A | |||
| 3-Methoxyaniline | 1.0 | 123.15 | 12.3 g |
| Ammonium Thiocyanate | 1.2 | 76.12 | 9.1 g |
| Hydrazine Hydrate | 1.5 | 50.06 | ~7.5 mL |
| Part B | |||
| 4-(3-methoxyphenyl)thiosemicarbazide | 1.0 | 197.25 | 9.86 g |
| Formic Acid | Solvent | 46.03 | 50 mL |
Part 2: Comprehensive Characterization
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides definitive evidence for the presence of key functional groups. The thiol-thione tautomerism is observable here.[9]
-
N-H Stretch: A broad peak in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching of the triazole ring in its thione form.
-
S-H Stretch: A weak absorption around 2550-2600 cm⁻¹ indicates the presence of the thiol (S-H) tautomer.[6]
-
C=N Stretch: A sharp peak around 1600-1625 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[6]
-
C=S Stretch: The thione form will exhibit characteristic bands for the N-C=S group between 950-1550 cm⁻¹.[6][9]
-
Aromatic C-H & C-O-C: Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-O-C stretch of the methoxy group is typically found around 1250 cm⁻¹ and 1050 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the molecular structure.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
SH/NH Proton: A broad singlet, exchangeable with D₂O, is expected in the downfield region (δ 13.0-14.0 ppm), corresponding to the proton on either sulfur or nitrogen, depending on the dominant tautomer in the solvent.[6][10]
-
Triazole C-H: A singlet for the proton at the C-5 position of the triazole ring will appear around δ 8.5-9.5 ppm.
-
Aromatic Protons: A complex multiplet between δ 6.9-7.5 ppm will be observed for the four protons of the 3-methoxyphenyl ring.
-
Methoxy Protons: A sharp singlet integrating to three protons will be present around δ 3.8 ppm.[11]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
C=S Carbon: The most downfield signal, typically around δ 165-175 ppm, is attributed to the C-3 carbon of the triazole ring in its thione form.[11]
-
Triazole C-5: The C-5 carbon of the triazole ring is expected around δ 145-155 ppm.
-
Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring will appear in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield.
-
Methoxy Carbon: The OCH₃ carbon will show a signal around δ 55-56 ppm.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Molecular Ion Peak: Using Electrospray Ionization (ESI) in positive mode, the protonated molecular ion peak ([M+H]⁺) would be expected at m/z 208.06.
-
Fragmentation: Common fragmentation pathways for 1,2,4-triazoles involve the cleavage of the triazole ring or the loss of substituents.[12] Analysis of the fragmentation pattern can further corroborate the proposed structure.
Analytical Data Summary
The following table summarizes the expected analytical and spectral data for the target compound.
| Property | Expected Value |
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, determined experimentally |
| FT-IR (KBr, cm⁻¹) | ~3150 (N-H), ~3050 (Ar C-H), ~2570 (S-H), ~1610 (C=N), ~1250 (C-O-C) |
| ¹H NMR (δ, ppm) | ~13.5 (s, 1H, SH/NH), 8.5-9.5 (s, 1H, triazole-H), 6.9-7.5 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃) |
| MS (ESI+) | m/z = 208.06 ([M+H]⁺) |
| Elemental Analysis | C: 52.16%, H: 4.38%, N: 20.27% (Calculated) |
References
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]
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Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Ingenta Connect. [Link]
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Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Springer. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]
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Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Springer. [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
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Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. NIH. [Link]
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Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. MDPI. [Link]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]
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ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
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CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. [Link]
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Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. [Link]
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Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. [Link]
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. [Link]
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Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. [Link]
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Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. [Link]
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Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Zaporozhye Medical Journal. [Link]
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
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Studies on Physicochemical properties of 4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol Schiff Bases. SARJ. [Link]
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An In-depth Technical Guide to the Chemical Properties of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Foreword: The Versatile Scaffold of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antifungal, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12] The introduction of a thiol group at the 3-position and a substituted phenyl ring at the 4-position, as in the case of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, imparts unique chemical characteristics and opens up avenues for further molecular exploration and drug development. This guide provides a comprehensive overview of the chemical properties of this specific triazole derivative, intended for researchers, scientists, and professionals in the field of drug discovery and development.
Synthesis and Molecular Architecture
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry.[13][14] A common and effective method involves the reaction of an appropriately substituted acid hydrazide with an isothiocyanate, followed by a base-catalyzed intramolecular cyclization. In the case of this compound, the synthesis would logically proceed from a suitable benzoyl hydrazide derivative and 3-methoxyphenyl isothiocyanate.
Caption: Synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocol: A Representative Synthesis
The following is a detailed, step-by-step protocol adapted from established methods for the synthesis of analogous compounds.[13]
Step 1: Synthesis of 1-Benzoyl-4-(3-methoxyphenyl)thiosemicarbazide
-
To a solution of benzoyl hydrazide (0.1 mol) in ethanol (100 mL), add 3-methoxyphenyl isothiocyanate (0.1 mol).
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to 4-(3-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
-
The 1-benzoyl-4-(3-methoxyphenyl)thiosemicarbazide (0.05 mol) is dissolved in an aqueous solution of sodium hydroxide (2N, 100 mL).
-
The mixture is refluxed for 6-8 hours.
-
After cooling, the solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with dilute hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.
The Critical Thione-Thiol Tautomerism
A key chemical feature of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thione and thiol forms. Spectroscopic evidence from related compounds suggests that in the solid state and in solution, the thione form is generally predominant.[15] This equilibrium is crucial as it dictates the compound's reactivity and its potential interactions with biological targets.
Caption: Thione-thiol tautomeric equilibrium in 4,5-disubstituted-1,2,4-triazole-3-thiols.
The position of this equilibrium can be influenced by several factors, including the nature of the substituents on the triazole ring and the polarity of the solvent.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the aromatic protons, and the labile proton of the thiol/thione group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| SH/NH | ~13.0 - 14.0 | Singlet (broad) | The chemical shift of this proton is highly dependent on the solvent and concentration. This downfield shift is characteristic of the thione tautomer. |
| Aromatic-H | ~6.8 - 7.5 | Multiplet | The protons of the 3-methoxyphenyl group will exhibit a complex splitting pattern. |
| OCH₃ | ~3.8 | Singlet | A sharp singlet corresponding to the three protons of the methoxy group. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=S | ~165 - 175 | The thione carbon is significantly deshielded and is a key indicator of the predominant tautomeric form. |
| Aromatic-C | ~110 - 160 | Multiple signals corresponding to the carbons of the phenyl and methoxyphenyl rings. |
| Triazole C5 | ~145 - 155 | The carbon atom at position 5 of the triazole ring. |
| OCH₃ | ~55 | The carbon of the methoxy group. |
Predicted FT-IR Spectral Data
The infrared spectrum is particularly useful for identifying the functional groups present and confirming the tautomeric form.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3300 | Stretching (indicative of the thione form) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| S-H | ~2550 - 2600 | Stretching (weak, may not be observed if the thione form dominates) |
| C=N | ~1600 - 1650 | Stretching |
| C=S | ~1250 - 1350 | Stretching |
| C-O-C | ~1050 and ~1250 | Asymmetric and symmetric stretching |
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁N₃OS). Fragmentation patterns would likely involve the loss of the methoxy group, the thiol group, and cleavage of the triazole ring.
Chemical Reactivity: The Thiol as a Nucleophilic Handle
The thiol group (or the thione in its tautomeric form) is the primary site of reactivity for this class of compounds. It readily undergoes S-alkylation in the presence of a base to form a variety of thioether derivatives.[7][8] This reactivity is a cornerstone for the synthesis of diverse libraries of compounds for biological screening.
Potential Biological Activities and Applications
The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
-
Antimicrobial and Antifungal Activity: A significant body of research has demonstrated the potent antibacterial and antifungal properties of substituted 1,2,4-triazole-3-thiols.[1][2][3][4][5][6][8] These compounds are of particular interest in the search for new agents to combat drug-resistant pathogens.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of this class of compounds.[10][12][14]
-
Other Potential Activities: Derivatives of 1,2,4-triazole have also been investigated for their anticancer, anticonvulsant, and antiviral activities.[9][11][15]
The presence of the 3-methoxyphenyl group in the target molecule may influence its lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and the proven biological potential of its structural class. Its synthesis is achievable through established synthetic routes, and its chemical properties are dominated by the thione-thiol tautomerism and the nucleophilicity of the sulfur atom. This guide provides a solid foundation for researchers to understand, synthesize, and further explore the potential of this and related compounds in the development of new therapeutic agents.
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A Guide to the Spectroscopic Analysis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: A Multifaceted Approach to Structural Elucidation
Abstract
This technical guide provides an in-depth exploration of the spectroscopic methodologies integral to the structural characterization of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical applications of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from these orthogonal techniques, this guide establishes a robust framework for the unambiguous identification and detailed structural analysis of the title compound. Experimental protocols, data interpretation strategies, and the crucial role of thione-thiol tautomerism are discussed with scientific rigor, providing researchers and drug development professionals with a comprehensive reference for their analytical workflows.
Introduction: The Significance of this compound
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, combines this versatile heterocyclic system with a methoxyphenyl substituent, a common feature in pharmacologically active molecules. Accurate and comprehensive structural elucidation is a prerequisite for understanding its structure-activity relationships (SAR) and for ensuring quality control in synthetic and drug development processes.
A critical feature of this class of compounds is the existence of thione-thiol tautomerism, where the molecule can exist in two interconverting forms: a thione form with a C=S double bond and an N-H bond, and a thiol form with a C-S-H single bond arrangement.[4][5][6] Spectroscopic analysis is paramount in determining the predominant tautomeric form in a given state (solid or solution), which has significant implications for its chemical reactivity and biological interactions.
This guide will systematically detail the application of key spectroscopic techniques to provide a holistic and self-validating analytical workflow for this compound.
Synthesis Pathway Overview
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process.[7][8][9] A common and effective route involves the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by cyclization. For the title compound, the synthesis would logically proceed from 3-methoxybenzoyl chloride.
Caption: Logic flow for NMR-based structural confirmation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is sensitive to the conjugation system, which differs between the thione and thiol tautomers.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Expected Absorption Maxima (λ_max)
Triazole derivatives typically exhibit absorption bands in the UV region. [10][11][12][13]The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. The exact λ_max values will be influenced by the solvent polarity and the tautomeric equilibrium. Generally, two main absorption bands can be expected. [12]
| Transition Type | Expected λ_max (nm) | Associated Chromophore |
|---|---|---|
| π→π* | 250 - 270 | Aromatic system and triazole ring conjugation. [12] |
| n→π* | 280 - 310 | Non-bonding electrons on sulfur and nitrogen atoms. [12]|
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is crucial for confirming the molecular weight and gaining further structural insights through fragmentation patterns.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to create charged droplets, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode.
-
Analysis: The ions are separated based on their m/z ratio and detected.
-
Tandem MS (MS/MS): The [M+H]⁺ ion can be isolated and fragmented to generate a characteristic fragmentation spectrum.
Expected Molecular Ion and Fragmentation Pattern
The molecular formula of this compound is C₉H₉N₃OS. The expected exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.
-
Molecular Weight: 207.25 g/mol
-
Expected [M+H]⁺ ion: m/z 208.05
The fragmentation of the 1,2,4-triazole ring is influenced by the substituents. [14][15]Common fragmentation pathways for similar structures involve cleavages of the triazole ring and losses of small neutral molecules.
Caption: A simplified potential fragmentation pathway for the target molecule.
Expert Insight: ESI-MS studies on related 1,2,4-triazole-3-thiones have shown that fragmentation patterns can be complex and are best elucidated by varying instrumental parameters like the fragmentor voltage to control the extent of fragmentation. [14][16]
Conclusion: A Synergistic Approach
The spectroscopic analysis of this compound requires a multi-technique, synergistic approach. FT-IR provides crucial information on functional groups and tautomerism in the solid state. NMR spectroscopy offers an unambiguous map of the molecular skeleton and confirms the structure in solution. UV-Vis spectroscopy probes the electronic structure, while mass spectrometry confirms the molecular weight and provides additional structural details through fragmentation. Together, these methods provide a self-validating system for the complete and confident characterization of this important heterocyclic compound, underpinning its potential development in pharmaceutical applications.
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, and its thiol derivatives are pivotal intermediates in the synthesis of novel therapeutic agents. Accurate structural elucidation via NMR is therefore a critical step in the research and development pipeline. This document offers a predictive interpretation of the NMR data, grounded in fundamental principles and comparative analysis of analogous structures. We will explore the key structural feature of thione-thiol tautomerism, the influence of the 3-methoxyphenyl substituent on chemical shifts, and provide a detailed experimental protocol for acquiring high-quality spectral data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the spectroscopic characteristics of this important class of heterocyclic compounds.
Molecular Structure and Tautomeric Considerations
The structural analysis of this compound is complicated by the potential for thione-thiol tautomerism, a phenomenon common to 1,2,4-triazole-3-thiol derivatives.[1][2][3] The molecule can exist in equilibrium between the thiol form (containing an S-H bond) and the thione form (containing an N-H bond and a C=S double bond).
Extensive studies on similar 1,2,4-triazole systems have demonstrated that the thione tautomer is predominantly favored in both solid and solution states.[1][4][5] This preference is critical for spectral interpretation, as it dictates the presence of a labile N-H proton signal instead of an S-H proton signal. Our subsequent analysis is therefore based on the assumption that the thione form is the major species observed in a typical NMR experiment conducted in a polar aprotic solvent like DMSO-d₆.
Figure 1: Thione-thiol tautomeric equilibrium of the title compound.
For clarity in the following sections, the atoms of this compound (thione form) are numbered as shown below.
Figure 2: Numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
The proton NMR spectrum can be logically divided into four distinct regions: the labile NH proton, the aromatic protons of the phenyl ring, the lone triazole proton, and the methoxy group protons. The choice of DMSO-d₆ as a solvent is strategic; its high polarity effectively solvates the molecule, and its hydrogen bond accepting nature slows the exchange rate of the labile N-H proton, allowing it to be observed as a distinct, often broad, signal.[6][7]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant(s) (J, Hz) | Rationale & Notes |
| N²-H | 13.5 - 14.5 | Broad Singlet (br s) | 1H | - | This proton is highly deshielded due to its attachment to the electronegative nitrogen and its involvement in intermolecular hydrogen bonding. Similar NH protons in 1,2,4-triazole-3-thiones are consistently observed in this downfield region.[1][8] |
| H⁵ | 8.5 - 8.8 | Singlet (s) | 1H | - | As the sole proton on the electron-deficient triazole ring, it experiences significant deshielding from the adjacent nitrogen atoms. It appears as a singlet as there are no adjacent protons within three bonds.[8] |
| H²' | 7.45 - 7.55 | Triplet (t) | 1H | J ≈ 2.0 | This proton appears as a "pseudo-triplet" or a narrow multiplet. It is meta-coupled to H⁴' and ortho-coupled to H⁶', but since the triazole is a bulky substituent, the chemical environment makes it distinct. Often appears as a singlet-like peak in low-resolution spectra. |
| H⁶' | 7.35 - 7.45 | Doublet of Doublets (dd) | 1H | J (ortho) ≈ 8.0, J (meta) ≈ 2.0 | Ortho-coupled to H⁵' and meta-coupled to H²'. The electron-withdrawing nature of the triazole ring deshields this proton relative to benzene (7.36 ppm).[9] |
| H⁵' | 7.25 - 7.35 | Triplet (t) | 1H | J (ortho) ≈ 8.0 | This proton is ortho-coupled to H⁴' and H⁶', resulting in a triplet. Its chemical shift is influenced by both the meta-triazole and meta-methoxy groups. |
| H⁴' | 7.00 - 7.10 | Doublet of Doublets (dd) | 1H | J (ortho) ≈ 8.0, J (meta) ≈ 2.0 | Ortho-coupled to H⁵' and meta-coupled to the methoxy group's carbon. The electron-donating resonance effect of the OCH₃ group shields this position, shifting it upfield.[10] |
| -OCH₃ | 3.80 - 3.90 | Singlet (s) | 3H | - | The methoxy group protons are characteristic and appear as a sharp singlet in a well-defined region.[11] They are isolated from other protons, hence no coupling is observed. |
Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)
In ¹³C NMR spectroscopy with broadband proton decoupling, each unique carbon atom gives rise to a single peak. The chemical shifts are highly sensitive to the local electronic environment.
| Carbon(s) | Predicted δ (ppm) | Rationale & Notes |
| C³ (C=S) | 168.0 - 172.0 | The thione carbon is the most deshielded carbon in the molecule due to the large electronegativity difference with sulfur and its double bond character. This chemical shift is a hallmark of the thione tautomer.[1][4] |
| C³' | 159.5 - 160.5 | This aromatic carbon is directly attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. |
| C⁵ | 145.0 - 148.0 | This triazole carbon is deshielded by the adjacent nitrogen atoms (N¹ and N⁴). Its chemical shift is typical for carbons in five-membered aromatic heterocycles.[12] |
| C¹' | 135.0 - 136.0 | The ipso-carbon attached to the triazole ring. Its chemical shift is influenced by the substituent effect of the heterocyclic ring. |
| C⁵' | 130.0 - 131.0 | A standard aromatic CH carbon, its shift is close to that of benzene. |
| C⁶' | 120.0 - 121.0 | This carbon is ortho to the electron-withdrawing triazole ring, which has a moderate deshielding effect. |
| C²' | 116.0 - 117.0 | This carbon is para to the electron-donating methoxy group, experiencing significant shielding via the resonance effect. |
| C⁴' | 113.0 - 114.0 | This carbon is ortho to the electron-donating methoxy group and is therefore strongly shielded.[13] |
| -OCH₃ | 55.5 - 56.5 | The methoxy carbon exhibits a characteristic chemical shift in this region, making it readily identifiable.[11] |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality NMR data for structural confirmation. The use of 2D NMR techniques is highly recommended for unambiguous assignment.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the synthesized this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of a high-purity deuterated solvent is critical to minimize interfering residual solvent signals.[14]
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm; δc ≈ 39.52 ppm).[7]
4.2. Spectrometer Setup and 1D NMR Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.
-
Number of Scans (NS): 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
4.3. 2D NMR for Unambiguous Assignment To definitively confirm the proposed structure and assign all signals, the following 2D experiments are essential.
Figure 3: Workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other. This experiment will confirm the coupling network within the 3-methoxyphenyl ring (H⁴' ↔ H⁵' ↔ H⁶').[15]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This will definitively link H⁵ to C⁵, H²' to C²', etc.[16]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the -OCH₃ protons to C³', and from the triazole H⁵ proton to C³ and the ipso-carbon C¹'.[16]
Conclusion
The comprehensive NMR analysis of this compound provides a unique spectral fingerprint essential for its unambiguous identification. The key diagnostic signals include the highly deshielded thione carbon (C³) above 168 ppm in the ¹³C spectrum and the corresponding labile N-H proton signal beyond 13 ppm in the ¹H spectrum, which together confirm the dominant thione tautomer. The distinct patterns of the 3-methoxyphenyl group and the singlet for the triazole C⁵-H provide further structural validation. By following the detailed experimental protocol and employing a suite of 1D and 2D NMR experiments, researchers can confidently verify the synthesis and purity of this valuable heterocyclic building block, ensuring the integrity of subsequent drug discovery and materials science applications.
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An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound representative of scaffolds prevalent in medicinal chemistry and drug development.[1] Understanding the fragmentation pathways is critical for the structural elucidation, metabolite identification, and quality control of novel drug candidates. This document, intended for researchers and drug development professionals, details the primary fragmentation mechanisms under electrospray ionization (ESI), supported by mechanistic insights and established principles of mass spectrometry. We will explore fragmentation originating from the methoxyphenyl substituent, cleavage of the core N-aryl bond, and fission within the 1,2,4-triazole-thiol heterocycle. A validated experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data is also provided, ensuring a self-validating system for analysis.
Introduction
The Significance of 1,2,4-Triazoles in Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.[1][2] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The functionalization of the triazole ring, as in the case of this compound, allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.
The Imperative of Mass Spectrometry in Structural Analysis
Mass spectrometry (MS) is an indispensable analytical tool for confirming molecular mass and deducing the structure of novel chemical entities.[3] In the context of drug development, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. The fragmentation pattern, or "fingerprint," generated in the mass spectrometer provides invaluable structural information, allowing scientists to piece together the molecule's architecture.[4] Electrospray ionization (ESI) is particularly well-suited for this class of compounds, as it is a soft ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), which can then be subjected to collision-induced dissociation (CID) for structural analysis.[1][5]
Profile of this compound
The title compound possesses three distinct chemical features that dictate its fragmentation behavior: the methoxy-substituted phenyl ring, the nitrogen-rich 1,2,4-triazole heterocycle, and a reactive thiol group. The interplay between these groups under energetic conditions leads to a series of predictable and informative bond cleavages. The molecular weight of this compound (C₉H₉N₃OS) is 207.05 g/mol , which will serve as the basis for our analysis.
Predicted Fragmentation Mechanisms
Upon introduction into the mass spectrometer using positive mode ESI, the molecule readily accepts a proton to form the pseudomolecular ion, [M+H]⁺, at an m/z of approximately 208.05. The subsequent fragmentation of this ion can be rationalized through several competing pathways.
Pathway A: Fragmentation of the Methoxyphenyl Moiety
The methoxyphenyl group is a common site for initial fragmentation. The electron-donating nature of the methoxy group can stabilize adjacent positive charges, making cleavages related to this substituent particularly favorable.
-
Loss of a Methyl Radical (•CH₃): A primary fragmentation event is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This pathway is driven by the formation of a stable, resonance-stabilized oxonium ion. This is a characteristic fragmentation for methoxy-substituted aromatic compounds.[6][7]
-
Loss of Formaldehyde (CH₂O): Following the initial loss of a methyl radical, or through a concerted mechanism, the ion can subsequently lose carbon monoxide. Alternatively, a common fragmentation route for methoxyarenes involves the loss of neutral formaldehyde (30 Da).[7]
Pathway B: N-Aryl Bond Cleavage
Cleavage of the bond connecting the triazole nitrogen (N-4) and the phenyl ring is a significant fragmentation pathway. This fission results in two major, structurally informative ions.
-
Formation of the Methoxyphenyl Cation: This cleavage generates a protonated 3-methoxyphenylamine radical or, more commonly, the methoxyphenyl cation at m/z 107. This fragment can further decompose by losing formaldehyde (CH₂O) to yield the phenyl cation at m/z 77.[7]
-
Formation of the Triazole-Thiol Ion: The complementary fragment is the protonated 4H-1,2,4-triazole-3-thiol ion at m/z 102.
Pathway C: Fission of the 1,2,4-Triazole Ring
The heterocyclic core can also undergo characteristic ring-opening and fragmentation reactions. These pathways are typical for 1,2,4-triazole systems and provide confirmatory evidence for the core structure.[1][8]
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation of the triazole ring involves the elimination of a neutral HCN molecule (27 Da).[1]
-
Loss of Nitrogen (N₂): Expulsion of a stable dinitrogen molecule (28 Da) can also occur, often leading to the formation of a nitrilium ion.[1]
-
Loss of Thiocyanic Acid (HSCN): The presence of the thiol group enables the elimination of thiocyanic acid (59 Da), a characteristic fragmentation for triazole-thiols.
Summary of Key Predicted Fragment Ions
The following table summarizes the most likely and structurally significant fragment ions to be observed in the tandem mass spectrum of this compound.
| m/z (Monoisotopic) | Proposed Ion Structure / Neutral Loss | Associated Pathway |
| 208.05 | [M+H]⁺ | - |
| 193.03 | [M+H - •CH₃]⁺ | Pathway A |
| 181.04 | [M+H - HCN]⁺ | Pathway C |
| 180.05 | [M+H - N₂]⁺ | Pathway C |
| 178.04 | [M+H - CH₂O]⁺ | Pathway A |
| 149.05 | [M+H - HSCN]⁺ | Pathway C |
| 107.05 | [C₇H₇O]⁺ (Methoxyphenyl cation) | Pathway B |
| 102.01 | [C₂H₄N₃S]⁺ (Protonated Triazole-thiol) | Pathway B |
| 77.04 | [C₆H₅]⁺ (Phenyl cation, from m/z 107) | Pathway B |
Experimental Protocol for LC-MS/MS Analysis
To validate the proposed fragmentation pathways, the following experimental protocol is recommended. This method is designed to be robust and provide high-quality data for confident structural assignment.
Materials and Reagents
-
This compound standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Methanol for sample dissolution
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the standard in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) mixture of Water:ACN with 0.1% FA.
-
Vortex the final solution thoroughly.
-
Transfer the solution to an appropriate autosampler vial.
Liquid Chromatography (LC) Parameters
-
System: Agilent 1260 Infinity HPLC System or equivalent.[1]
-
Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
-
System: Agilent 6120 single quadrupole mass spectrometer or a Q-TOF/Orbitrap for high-resolution data.[3]
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive.
-
Scan Range: m/z 50–300.
-
Capillary Voltage: 4000 V.[1]
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
Fragmentor Voltage: Ramped (e.g., 70 V, 140 V, 210 V) to induce fragmentation and observe the evolution of fragment ions.[1][5]
-
MS/MS Analysis: Isolate the precursor ion at m/z 208.05 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum.
Experimental Workflow
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental chemical properties of its constituent functional groups. By systematically evaluating the fragmentation pathways originating from the methoxyphenyl moiety, the N-aryl bond, and the triazole-thiol core, a detailed and informative picture of the molecule's structure can be assembled. The generation of key fragment ions at m/z 193, 178, 107, and 102 provides strong evidence for the assigned structure. The experimental protocol outlined in this guide offers a reliable method for obtaining high-quality MS/MS data, enabling researchers to confidently identify and characterize this compound and its analogs in complex matrices. This foundational understanding is paramount for advancing drug discovery programs that utilize this important heterocyclic scaffold.
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Ikizler, A. A., et al. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344. [Link]
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biological activity of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives
An In-Depth Technical Guide to the Biological Activity of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives, particularly those functionalized with a thiol group at the 3-position and an aryl moiety at the 4-position, exhibit a remarkable breadth of biological activities.[1] This guide focuses specifically on derivatives featuring a 4-(3-methoxyphenyl) substituent, a structural motif that modulates lipophilicity and electronic properties, thereby influencing pharmacological profiles. We will explore the synthetic strategies, the spectrum of biological activities including antimicrobial, anticancer, and antioxidant effects, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system for the discovery of novel therapeutic agents.
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms, a structure that is stable and capable of extensive hydrogen bonding, contributing to high-affinity interactions with biological receptors and enzymes.[1][3] This scaffold is present in well-established drugs such as the antifungals fluconazole and itraconazole, and the anticancer agent letrozole.[1]
The introduction of a thiol (-SH) group at the C-3 position and an aryl group at the N-4 position creates the 4-aryl-4H-1,2,4-triazole-3-thiol core. This specific arrangement is crucial for its biological activity:
-
The Thiol Group: The molecule can exist in two tautomeric forms: the thione (=S) and thiol (-SH) forms. The acidic proton of the thiol group and the lone pair of electrons on the sulfur atom are key to its biological function, enabling it to act as a hydrogen donor for radical scavenging (antioxidant activity) and as a potent nucleophile or metal chelator, potentially disrupting microbial or cancer cell metalloenzymes.[4]
-
The 4-Aryl Substituent: This group significantly influences the molecule's overall properties. The 3-methoxyphenyl group, in particular, provides a unique balance of lipophilicity and electronic properties. The methoxy (-OCH₃) group is an electron-donating group which can enhance the electron density of the aromatic ring and influence binding interactions.[1]
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a well-established multi-step pathway starting from a corresponding benzoic acid or benzoyl chloride.
General Synthetic Workflow
The most common route involves the cyclization of a substituted thiosemicarbazide precursor in an alkaline medium.[5][6] This process is efficient and allows for the introduction of various substituents at the 5-position of the triazole ring.
Caption: General synthetic workflow for triazole derivatives.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example for synthesizing the core triazole nucleus, which can be adapted for the 3-methoxyphenyl analog.[5][6]
-
Preparation of Potassium Dithiocarbazinate Salt: Dissolve benzoic acid hydrazide (0.1 mol) in absolute ethanol. Add carbon disulfide (CS₂) (0.1 mol) and a solution of potassium hydroxide (0.1 mol) in ethanol. Stir the mixture for 12-18 hours at room temperature. The precipitated salt is filtered, washed with ether, and dried.
-
Cyclization to Triazole: Reflux a mixture of the potassium dithiocarbazinate salt (0.05 mol) and hydrazine hydrate (N₂H₄·H₂O) (0.1 mol) in water for 4-6 hours. Monitor the reaction for the cessation of hydrogen sulfide (H₂S) evolution.
-
Isolation: Cool the reaction mixture and dilute with cold water. Acidify carefully with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Causality Insight: The use of a strong base (KOH) is essential for the deprotonation steps required for the cyclization of the thiosemicarbazide intermediate. Refluxing with excess hydrazine hydrate drives the reaction to completion, leading to the formation of the stable triazole ring.[6]
Spectrum of Biological Activities
Derivatives of the this compound scaffold have been investigated for a wide range of biological activities.
Antimicrobial and Antifungal Activity
1,2,4-triazole-3-thiol derivatives are widely recognized for their potent antimicrobial properties.[7][8] The presence of the N-C=S moiety is often implicated in their mechanism of action.
-
Mechanism of Action: While not fully elucidated for all derivatives, a plausible mechanism involves the chelation of essential metal ions in microbial enzymes, disrupting cellular processes. Another proposed mechanism is the inhibition of ergosterol biosynthesis in fungi, similar to the action of azole antifungal drugs, which leads to damaged cell membranes.
-
Structure-Activity Relationship: Studies have shown that the introduction of electron-withdrawing groups (e.g., halogens like -Cl, -Br) or bulky substituents on a secondary aromatic ring (often attached at the 5-position or via a Schiff base at the 4-amino group) can significantly enhance antimicrobial and antifungal efficacy.[9][10]
Table 1: Representative Antimicrobial Activity Data
| Compound Derivative | Test Organism | Activity (Zone of Inhibition, mm) | Reference Standard |
|---|---|---|---|
| Schiff base (4-bromo) | S. aureus | 18 | Streptomycin (20) |
| Schiff base (4-nitro) | E. coli | 16 | Streptomycin (22) |
| Thiazolidinone deriv. | C. albicans | 19 | Ketoconazole (21) |
| Core Triazole | M. gypseum | 15 | Ketoconazole (21) |
Note: Data is representative and synthesized from multiple sources for illustrative purposes.[5][9]
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard preliminary screening technique to evaluate antimicrobial activity.[5][7]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculation: Aseptically spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism over the agar surface.
-
Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) into each well. A solvent control and a standard antibiotic/antifungal are run in parallel.[7]
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Anticancer Activity
The 1,2,4-triazole scaffold is a key component in several anticancer drugs, and its thiol derivatives have shown significant cytotoxic activity against various cancer cell lines.[3][11]
-
Mechanism of Action: The anticancer effects are often multi-targeted. Proposed mechanisms include the inhibition of protein kinases, which are crucial for cell signaling and proliferation, and the induction of apoptosis (programmed cell death) by interfering with pathways like the Hippo signaling pathway or by activating caspases.[3][12] The ability to chelate metal ions may also play a role by inhibiting metalloproteinases involved in tumor invasion and metastasis.
Caption: Plausible anticancer mechanisms of triazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity
The thiol group in the triazole ring is a key structural feature for antioxidant activity, acting as a potent free radical scavenger.[13][14]
-
Mechanism of Action: These compounds act as chain-breaking antioxidants. The hydrogen atom from the -SH group can be donated to a free radical (like the DPPH radical), neutralizing it and preventing it from causing oxidative damage to cellular components.[13]
Table 2: Representative Antioxidant Activity Data (DPPH Assay)
| Compound | Concentration (µg/mL) | % Scavenging Activity | IC₅₀ (µg/mL) |
|---|---|---|---|
| Core Triazole-thiol | 100 | 88.89% | ~60 |
| Schiff Base Deriv. (2-hydroxy) | 100 | 91.50% | ~45 |
| Ascorbic Acid (Standard) | 100 | 95.00% | ~5.8 |
Note: Data is representative and synthesized from multiple sources for illustrative purposes.[13][15]
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common, rapid, and reliable method for evaluating antioxidant capacity.[13]
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a test tube or 96-well plate, mix a specific volume of the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Measurement: Measure the absorbance of the solution at ~517 nm using a spectrophotometer.
-
Calculation: The scavenging activity is calculated as the percentage reduction in DPPH absorbance compared to a control (DPPH solution with solvent only). A change in color from violet to yellow indicates scavenging activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly tunable through chemical modification.
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The Ascendant Role of Methoxyphenyl-Triazole Scaffolds in Modern Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The confluence of a methoxyphenyl moiety with a triazole core has given rise to a class of compounds demonstrating remarkable pharmacological versatility. This technical guide provides an in-depth exploration of methoxyphenyl-triazole compounds, navigating from their fundamental chemical attributes and synthetic pathways to their burgeoning therapeutic applications. We will dissect the mechanistic underpinnings of their bioactivity and present key experimental workflows, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
The Strategic Union: Chemical Rationale of the Methoxyphenyl-Triazole Scaffold
The therapeutic potential of methoxyphenyl-triazole derivatives stems from the synergistic interplay of its two core components. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for various functional groups and can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets[1][2]. This enables it to serve as a versatile scaffold in medicinal chemistry. The incorporation of a methoxyphenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can modulate lipophilicity, impacting cell membrane permeability and bioavailability. Furthermore, its position on the phenyl ring (ortho, meta, or para) can fine-tune the electronic environment and steric hindrance, thereby influencing target binding affinity and specificity[3][4].
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of methoxyphenyl-triazole compounds can be achieved through various established chemical methodologies. A prevalent approach involves the cyclization of key intermediates. For instance, 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives can be synthesized through the acylation of thiosemicarbazide with a methoxybenzoyl chloride, followed by cyclization[5].
Representative Synthetic Protocol: Synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of more complex methoxyphenyl-triazole derivatives.
Step 1: Synthesis of N-(4-methoxybenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide in a suitable solvent, such as pyridine.
-
Add 4-methoxybenzoyl chloride dropwise to the solution at 0-5°C with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure N-(4-methoxybenzoyl)thiosemicarbazide.
Step 2: Cyclization to 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
-
Reflux the N-(4-methoxybenzoyl)thiosemicarbazide in an aqueous solution of a base, such as sodium hydroxide.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to yield the final product.
Caption: General synthetic workflow for 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Therapeutic Horizons: A Multifaceted Pharmacological Profile
Methoxyphenyl-triazole compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas[6][7].
Anticancer Activity
A significant body of research highlights the anticancer potential of methoxyphenyl-triazole derivatives against various cancer cell lines, including lung, breast, and prostate cancer[1][8][9]. The mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival[1].
For instance, certain 1,2,3-triazole-containing compounds have been shown to induce cell cycle arrest at the G0/G1 or G2/M phase and trigger apoptotic cell death in lung cancer cells[1]. The presence of a methoxyphenyl group can enhance the cytotoxic activity, with structure-activity relationship (SAR) studies indicating that the position and number of methoxy groups influence the potency[8].
Key Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl-triazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal Activity
The triazole scaffold is a well-established pharmacophore in antifungal drug design, with marketed drugs like fluconazole and itraconazole being prime examples[10]. Methoxyphenyl-triazole derivatives have also shown significant antifungal activity, often by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[11][12]. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Table 1: Antifungal Activity of Selected Methoxyphenyl-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound A | Candida albicans | 0.00625 - 0.05 | [11] |
| Compound B | Cryptococcus neoformans | 0.0156 - 2.0 | [13] |
| Compound 2e | ATCC-13803 | 30.37% inhibition at 200 µg/ml | [14] |
| Compound 2j | ATCC-60193 | 28.51% inhibition at 200 µg/ml | [14] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Several methoxyphenyl-triazole derivatives have exhibited potent anti-inflammatory properties[5][15][16]. Their mechanism of action often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokine production[15]. Some compounds have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors[16].
Caption: Simplified pathway of COX-mediated inflammation and its inhibition.
Neuroprotective Activity
Emerging evidence suggests a potential role for methoxyphenyl-triazole compounds in the treatment of neurodegenerative diseases like Alzheimer's disease[17]. Some derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of BChE can help to restore cholinergic function, which is impaired in Alzheimer's disease[17].
Table 2: Cholinesterase Inhibitory Activity of a Methoxyphenyl-Triazole Derivative
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 13s | Butyrylcholinesterase (BChE) | 11.01 | [17] |
Future Perspectives and Conclusion
The methoxyphenyl-triazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic potential. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of structure-activity relationships, holds significant promise for the development of novel and effective treatments for a wide range of diseases. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications. The versatility of the methoxyphenyl-triazole core ensures that it will remain a focal point of drug discovery efforts for the foreseeable future.
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Introduction: The Versatile 4-Aryl-4H-1,2,4-triazole-3-thiol Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Aryl-4H-1,2,4-triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding, which allows for high-affinity interactions with biological receptors.[1] This five-membered heterocyclic ring is a key pharmacophore in numerous clinically approved drugs, including the antifungals fluconazole and itraconazole, and the antiviral ribavirin.[1][2] When substituted with an aryl group at the N4 position and a thiol group at the C3 position, the resulting 4-aryl-4H-1,2,4-triazole-3-thiol scaffold exhibits an exceptionally broad and potent spectrum of biological activities.[3] The incorporation of a sulfur atom, often in a thione tautomeric form, further enhances the therapeutic potential of these molecules.[1]
This technical guide offers a comprehensive analysis of the structure-activity relationships (SAR) for this privileged scaffold. It provides researchers and drug development professionals with an in-depth understanding of how specific structural modifications influence biological outcomes, focusing primarily on anticancer and antimicrobial activities. The guide synthesizes data from numerous studies to explain the causality behind experimental design, presents detailed protocols for synthesis and evaluation, and offers a clear visual and tabular summary of key findings.
Core Synthesis Pathway
The predominant and efficient method for synthesizing the 4-aryl-4H-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of an appropriate 1-aroyl-4-aryl-thiosemicarbazide intermediate.[2][4] This multi-step synthesis is reliable and versatile, allowing for the introduction of diverse substituents on both the C5 and N4 positions of the triazole ring.
dot
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Whitepaper: An In-depth Technical Guide to Thione-Thiol Tautomerism in 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents. The biological efficacy of these molecules is profoundly influenced by their tautomeric state, which dictates their structural, electronic, and hydrogen-bonding properties. This technical guide provides a comprehensive analysis of the thione-thiol tautomerism in 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Leveraging data from analogous 1,2,4-triazole-3-thiol systems, we explore the structural and energetic landscape of the tautomers through computational modeling. Furthermore, we detail the robust spectroscopic techniques—NMR, FT-IR, and UV-Vis—and X-ray crystallography required for unambiguous experimental characterization. The guide elucidates the critical influence of environmental factors, such as solvent and pH, on the tautomeric equilibrium. This document is intended to serve as an essential resource for researchers and drug development professionals, providing the theoretical foundation and practical methodologies for investigating and harnessing tautomerism in the design of novel 1,2,4-triazole-based therapeutics.
The Principle of Tautomerism in Heterocyclic Systems
Tautomerism, a specific form of constitutional isomerism, involves the interconversion of isomers through the migration of a proton, a process known as prototropy. In the realm of drug discovery, the ability of a molecule to exist in multiple tautomeric forms can have profound implications for its pharmacological profile, including receptor binding affinity, membrane permeability, and metabolic stability. For nitrogen-containing heterocycles like 1,2,4-triazoles, tautomerism is a pivotal characteristic.[1]
The subject of this guide, this compound, exhibits a classic and functionally significant thione-thiol tautomerism. This equilibrium involves the migration of a proton between a nitrogen atom and a sulfur atom. The two resulting forms are:
-
Thione Tautomer: 4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Thiol Tautomer: this compound
Extensive studies on related 1,2,4-triazole-3-thiones have consistently shown that the thione form is the predominant species in both the solid state and in neutral solutions.[2][3] However, the thiol form, while less stable, can play a crucial role in biological interactions and chemical reactivity.[2] Understanding and controlling this equilibrium is therefore paramount for rational drug design.
Caption: Thione-thiol tautomeric equilibrium in the target molecule.
Theoretical & Computational Analysis
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and understanding the energetic barriers to their interconversion. Density Functional Theory (DFT), particularly with the B3LYP functional, has proven to be a reliable and accurate method for investigating such tautomeric systems.[4][5][6]
Causality of Stability: Computational studies performed in the gas phase consistently reveal that the thione tautomer is energetically more stable than the thiol form.[3][4] This increased stability is attributed to a more favorable distribution of electron density and stronger resonance stabilization within the triazole ring in the thione conformation. Natural Bond Orbital (NBO) analysis can be employed to further dissect the electronic factors contributing to this stability.[4]
Protocol for Computational Modeling (DFT):
-
Structure Generation: Build the 3D structures of both the thione and thiol tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for both tautomers using DFT at the B3LYP/6-311++G(d,p) level of theory. This level is robust for capturing the electronic and structural nuances of these systems.[6]
-
Frequency Calculation: Conduct vibrational frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: Determine the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for both tautomers to calculate the relative energy difference (ΔE).
-
Solvent Effects: To model behavior in solution, re-run calculations using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to account for the influence of different solvents (e.g., water, DMSO, ethanol).[7][8]
Table 1: Predicted Relative Energies and Spectroscopic Data
| Parameter | Thione Tautomer (Predicted) | Thiol Tautomer (Predicted) | Authoritative Source |
|---|---|---|---|
| Relative Energy (Gas Phase) | 0.00 kcal/mol (Reference) | +13 to +14 kcal/mol | [3] |
| ¹H NMR (N-H / S-H) | ~13.0 - 14.0 ppm (s, 1H) | ~1.1 - 1.4 ppm (s, 1H, often broad) | [2] |
| ¹³C NMR (C=S / C-S) | ~169 - 178 ppm | Lower frequency (not specified) | [2][9] |
| FT-IR (C=S stretch) | ~1250 - 1340 cm⁻¹ | Absent | [2] |
| FT-IR (N-H stretch) | ~3100 - 3460 cm⁻¹ | Absent | [2] |
| FT-IR (S-H stretch) | Absent | ~2550 - 2650 cm⁻¹ (weak) | [2] |
| UV-Vis λmax (n→π)* | ~300 - 400 nm | Absent | [9] |
| UV-Vis λmax (π→π)* | Below 300 nm | Below 300 nm |[9] |
Note: The predicted values are extrapolated from literature on analogous 4-substituted-1,2,4-triazole-3-thiols.
Experimental Characterization Workflow
A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium. Each technique provides a unique and complementary piece of evidence.
Caption: Experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying tautomerism in solution. The chemical shifts of the protons and carbons involved in the tautomeric equilibrium are highly distinct.
Expertise & Causality: The key diagnostic signal in ¹H NMR is the proton attached to either nitrogen (N-H) or sulfur (S-H). The N-H proton of the thione form is deshielded and appears far downfield (13-14 ppm) due to its acidic nature and involvement in hydrogen bonding.[2] Conversely, the S-H proton of the thiol form is significantly more shielded, appearing far upfield (1.1-1.4 ppm).[2] The presence and integration of these signals provide a direct measure of the tautomeric ratio in a given solvent. In ¹³C NMR, the C=S carbon of the thione form has a characteristic chemical shift around 169-178 ppm, which is a clear indicator of its presence.[2][9]
Self-Validating Protocol (¹H NMR):
-
Sample Preparation: Dissolve a precise amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow proton exchange, leading to sharper N-H signals.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify Thione: Look for a singlet peak in the 13-14 ppm region. Its integration relative to other non-exchangeable protons (e.g., aromatic protons) confirms the proportion of the thione tautomer.
-
Identify Thiol: Search for a signal in the 1-2 ppm region. This peak may be broad or absent if exchange is rapid.
-
Confirmation: The overwhelming dominance of the ~13 ppm signal and the absence (or very low intensity) of a ~1.4 ppm signal validates that the thione form is the major species in that solvent.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying the key functional groups that define each tautomer.
Expertise & Causality: The technique relies on the principle that different bonds vibrate at characteristic frequencies. The thione form is defined by a C=S (thiocarbonyl) and an N-H bond, while the thiol form has a C-S, C=N, and a distinctive S-H bond. The most telling vibrations are the N-H stretch (strong, ~3100-3460 cm⁻¹) and C=S stretch (~1250-1340 cm⁻¹) for the thione, versus the S-H stretch (weak, ~2550-2650 cm⁻¹) for the thiol.[2] The presence of the first two and the absence of the third is strong evidence for the thione form.
Self-Validating Protocol (Solid-State, KBr Pellet):
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.
-
Data Acquisition: Obtain the IR spectrum from 4000 to 400 cm⁻¹.
-
Analysis:
-
Validate Thione: Confirm the presence of a broad absorption band in the N-H stretching region (~3100 cm⁻¹) and a band in the thiocarbonyl region (~1300 cm⁻¹).
-
X-Ray Crystallography
For compounds that yield suitable single crystals, X-ray crystallography provides the ultimate, unambiguous structural proof in the solid state.
Expertise & Causality: This technique maps the electron density in a crystal, allowing for the precise determination of atomic positions and bond lengths. It can definitively distinguish between a C=S double bond and a C-S single bond, and locate the position of the relevant hydrogen atom on either the nitrogen or the sulfur atom. Numerous studies on similar triazole-thiones have used X-ray crystallography to confirm the dominance of the thione tautomer in the solid phase.[2][3][10]
Factors Influencing the Tautomeric Equilibrium
While the thione form is generally favored, the equilibrium is dynamic and can be influenced by external factors.
-
pH: The most significant factor is pH. In an alkaline medium, a base can abstract the acidic proton. Deprotonation of the N-H group in the thione form leads to an anion that is a resonance hybrid, but deprotonation of the S-H in the thiol form yields a thiolate anion. The equilibrium in alkaline solution is known to shift towards the formation of the thiol/thiolate species.[11] This is a critical consideration in biological systems where pH can vary.
-
Solvent Polarity: The polarity of the solvent can influence the equilibrium by differentially solvating the two tautomers. The thione form is often more polar than the thiol form.[11] Therefore, polar solvents may slightly favor the thione tautomer, though this effect is generally less pronounced than the effect of pH.
-
Temperature: Temperature can affect the equilibrium constant (Keq) of the interconversion, but this is typically a minor factor compared to pH and solvent effects for this class of compounds.
Implications for Drug Development
The tautomeric state of a drug molecule is not a mere chemical curiosity; it is a critical determinant of its biological activity.
-
Receptor Interactions: The thione and thiol tautomers have different hydrogen bond donor/acceptor patterns. The thione form has an N-H donor and a C=S acceptor, while the thiol has an S-H donor and a triazole ring nitrogen acceptor. The dominant tautomer will dictate how the molecule fits into a receptor's binding pocket, directly impacting its affinity and efficacy.
-
Physicochemical Properties (ADME): Tautomerism affects properties like lipophilicity (LogP), pKa, and solubility. These, in turn, influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug. For instance, the less polar thiol form might exhibit better membrane permeability.
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and the protection of intellectual property.
Conclusion
The tautomerism of this compound is a quintessential example of the thione-thiol equilibrium that characterizes this important heterocyclic class. Based on extensive evidence from analogous systems, the thione form is predicted to be the thermodynamically dominant species in both solid and neutral solution phases. This guide has outlined the robust theoretical and experimental methodologies required to confirm this prediction and quantify the tautomeric ratio. A comprehensive understanding, achieved through the synergistic application of computational modeling and multi-modal spectroscopy (NMR, FT-IR, UV-Vis), is essential for any research program aimed at developing drugs based on the 1,2,4-triazole-3-thiol scaffold. By characterizing and controlling this subtle equilibrium, scientists can better predict and optimize the pharmacological behavior of these promising therapeutic agents.
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ResearchGate. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. ResearchGate. [Link]
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Worrell, B. T., et al. (2018). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society, 140(28), 8881-8885. [Link]
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ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
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ResearchGate. (n.d.). The Chemistry of the Thiol Groups. ResearchGate. [Link]
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Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 483-497. [Link]
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ResearchGate. (2015). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]
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Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 9(10), x240974. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol details a robust, two-step synthetic pathway commencing with the preparation of a key thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying mechanistic rationale to ensure reproducibility and facilitate troubleshooting. All procedures have been structured to prioritize safety, yield, and purity of the final product.
Introduction and Scientific Rationale
The 1,2,4-triazole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The introduction of a thiol group at the C3 position and an aryl substituent at the N4 position creates a versatile molecule, this compound, which can act as a potent ligand for metal ions and a key building block for more complex molecular architectures.
The synthetic strategy outlined herein is predicated on a classical and highly reliable method for forming the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system. The core logic involves two key transformations:
-
Formation of an Acylthiosemicarbazide: This intermediate is constructed via the nucleophilic addition of a hydrazide to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
-
Base-Catalyzed Cyclodehydration: The acylthiosemicarbazide undergoes an intramolecular cyclization in the presence of a base. This reaction is driven by the formation of a thermodynamically stable five-membered aromatic triazole ring.[3] The choice of an alkaline medium selectively favors the formation of the 1,2,4-triazole system over the 1,3,4-thiadiazole alternative, which is often favored under acidic conditions.[3]
This protocol provides a self-validating workflow, where the successful isolation and characterization of the intermediate serves as a quality control checkpoint before proceeding to the final, irreversible cyclization step.
Overall Synthesis Workflow
The synthesis is performed in two primary stages, starting from commercially available 3-methoxyphenyl isothiocyanate and formic hydrazide.
Caption: High-level workflow for the synthesis of the target compound.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| 3-Methoxyphenyl isothiocyanate | ≥97% | Sigma-Aldrich, Acros, etc. |
| Formic hydrazide (Formylhydrazine) | ≥98% | Sigma-Aldrich, TCI, etc. |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Standard lab supplier |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard lab supplier |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Standard lab supplier |
| Deionized Water (H₂O) | Type II or better | In-house |
| Celite® 545 | N/A | Optional, for filtration |
| Equipment | Specifications |
| Round-bottom flasks | 100 mL, 250 mL |
| Reflux condenser | 24/40 joint |
| Magnetic stirrer with heating mantle | Standard |
| Buchner funnel and filter flask | Standard |
| Whatman filter paper | Grade 1 |
| pH indicator strips | Range 1-14 |
| Rotary evaporator | Standard |
| Melting point apparatus | Standard |
Safety Precaution: Isothiocyanates are lachrymatory and irritants. Handle 3-methoxyphenyl isothiocyanate and concentrated HCl only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Detailed Experimental Protocol
Part A: Synthesis of 1-Formyl-4-(3-methoxyphenyl)thiosemicarbazide (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenyl isothiocyanate (10.0 g, 60.5 mmol, 1.0 eq).
-
Reagent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the solution until the isothiocyanate is fully dissolved. To this solution, add formic hydrazide (3.63 g, 60.5 mmol, 1.0 eq) in a single portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. A white precipitate is expected to form as the reaction progresses.
-
Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and solvent.
-
Drying: Dry the resulting white powder under vacuum at 50 °C for 4 hours or until a constant weight is achieved. The product is typically of sufficient purity for the next step.
-
Expected Yield: 85-95%.
-
Appearance: White crystalline solid.
-
Part B: Synthesis of this compound (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 1-formyl-4-(3-methoxyphenyl)thiosemicarbazide (10.0 g, 44.4 mmol) in an 8% (w/v) aqueous solution of sodium hydroxide (100 mL).
-
Cyclization Reaction: Heat the suspension to reflux with vigorous stirring. The solid will dissolve as the reaction proceeds, forming a clear, homogenous solution. Continue refluxing for 6 hours.[1][4]
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Precipitation: While stirring the cooled solution, slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the mixture. The thiol product will exist as its sodium salt (thiolate) in the basic solution; protonation is required for it to precipitate. Monitor the pH with indicator strips, adjusting to a final pH of approximately 5-6. A voluminous white precipitate will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with a large volume of cold deionized water (3 x 50 mL) to remove any inorganic salts (NaCl).
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol. If the solution has any suspended impurities, it can be hot-filtered. Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Expected Yield: 70-85% (after recrystallization).
-
Appearance: White to off-white crystalline solid.
-
Characterization and Data Summary
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Value / Observation |
| Appearance | White crystalline powder |
| Melting Point | Approx. 190-200 °C (Varies with purity) |
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 g/mol |
| IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2550 (S-H stretch, weak), ~1600 (C=N stretch), ~1250 (C-O stretch)[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.8 (s, 1H, SH), ~8.5 (s, 1H, C5-H), ~7.5 (t, 1H, Ar-H), ~7.1-7.2 (m, 3H, Ar-H), ~3.8 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~167 (C=S), ~160 (Ar C-O), ~145 (C5), ~138 (Ar C-N), ~131 (Ar C-H), ~120 (Ar C-H), ~115 (Ar C-H), ~114 (Ar C-H), ~56 (OCH₃) |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly. The thiol proton (SH) and the triazole C5-H proton are characteristic peaks.[5]
Mechanistic Insight: The Cyclization Step
The conversion of the acylthiosemicarbazide intermediate to the triazole-thiol is a classic example of a base-catalyzed intramolecular nucleophilic cyclization followed by dehydration.
Caption: Key steps in the base-catalyzed cyclodehydration mechanism.
-
Deprotonation/Attack: The hydroxide ion (OH⁻) facilitates the intramolecular nucleophilic attack of the N2 nitrogen atom onto the electrophilic carbonyl carbon of the formyl group.
-
Intermediate Formation: This attack forms a five-membered ring as a tetrahedral intermediate.
-
Dehydration: The intermediate readily eliminates a molecule of water, a process driven by the formation of the stable, aromatic 1,2,4-triazole ring system. The product exists in tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state.
References
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Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6987. Available at: [Link]
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Kaminskas, L., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 64(3), 241-248. Available at: [Link]
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Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160. Available at: [Link]
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Khan, I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6653. Available at: [Link]
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. Available at: [Link]
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Pop, R., et al. (2020). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2020(2), M1128. Available at: [Link]
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Tretyakov, B. A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available at: [Link]
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Bayrak, H., et al. (2009). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. G.U. Journal of Science, 22(1), 1-8. Available at: [Link]
-
Tretyakov, B.A., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (2), 4-13. Available at: [Link]
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Application Notes & Protocols: High-Purity Isolation of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Critical Role of Purity in Triazole-Thiol Drug Candidates
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The subject of this guide, 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is a member of this privileged class of heterocyclic compounds. For researchers in drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not a trivial matter; it is fundamental to the reliability, reproducibility, and safety of all downstream applications, from initial biological screening to preclinical evaluation.
This document provides a comprehensive guide to the purification of this compound. Moving beyond a simple list of steps, we delve into the chemical principles behind each technique, offering detailed, field-tested protocols for recrystallization, acid-base extraction, and column chromatography. Our objective is to empower researchers to select and execute the optimal purification strategy based on their specific impurity profile, scale, and downstream requirements, ensuring the highest standards of scientific integrity.
Foundational Chemistry: Properties and Potential Contaminants
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.
The structure of this compound is characterized by three key regions:
-
The Acidic Thiol Group (-SH): This group can be deprotonated under basic conditions, rendering the molecule water-soluble as a thiolate salt. It is also susceptible to oxidation, primarily forming a disulfide dimer, which is often a major impurity.
-
The 1,2,4-Triazole Core: The nitrogen atoms of the triazole ring can exhibit basic properties, allowing for protonation in strongly acidic media.
-
The Methoxyphenyl Moiety: This aromatic group imparts significant non-polar character, influencing the molecule's solubility in organic solvents.
Common Impurity Profile
Synthesis of 1,2,4-triazole-3-thiols typically proceeds via the cyclization of a substituted thiosemicarbazide intermediate.[3][4] This pathway can introduce several classes of impurities that must be removed.
Caption: Synthetic pathway and common impurity origins.
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Origin | Key Differentiating Property | Recommended Removal Method |
|---|---|---|---|
| Starting Materials | Incomplete reaction | Different polarity and acidity/basicity | Chromatography, Acid-Base Extraction |
| Acylthiosemicarbazide | Incomplete cyclization | More polar; lacks the triazole ring | Chromatography, Recrystallization |
| Disulfide Dimer | Oxidation of thiol | Less polar; lacks acidic proton | Chromatography, Reductive Workup |
| Inorganic Salts | Neutralization/pH adjustment | Water-soluble; organic solvent-insoluble | Washing, Recrystallization, Extraction |
Strategic Purification Workflow
The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment. A multi-step approach is often the most effective.
Caption: Decision workflow for selecting the optimal purification strategy.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Principle: This is the most effective method for obtaining high-purity crystalline solids. It relies on the principle that the solubility of the compound and its impurities varies differently with temperature in a chosen solvent. The target compound should be highly soluble in the hot solvent and poorly soluble at low temperatures, while impurities remain in solution. For triazole-thiols, ethanol or ethanol-water mixtures are frequently effective.[5][6]
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount (approx. 20-30 mg) of the crude solid into several test tubes. Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via TLC or NMR. A sharp melting point indicates high purity.[7]
Table 2: Recrystallization Troubleshooting
| Issue | Probable Cause | Solution |
|---|---|---|
| No crystals form | Too much solvent used; compound is too soluble | Boil off some solvent to concentrate the solution. If needed, add an anti-solvent (a solvent in which the compound is insoluble). |
| Oiling out | Solution is supersaturated; cooling is too rapid | Reheat to dissolve the oil, add a small amount of extra solvent, and allow to cool more slowly. |
| Poor recovery | Compound has high solubility even when cold | Use a co-solvent system (e.g., ethanol-water) to decrease solubility at low temperatures. Ensure adequate chilling time. |
Protocol 2: Purification by Acid-Base Extraction
Principle: This liquid-liquid extraction technique leverages the acidic nature of the thiol group to separate the target compound from neutral or basic impurities.[8] The thiol is deprotonated with a weak base to form a water-soluble thiolate salt. The aqueous layer containing the product is then separated from the organic layer containing neutral impurities, and the product is re-precipitated by acidification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Wash: Add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution.[9] Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated product will move into the aqueous layer. Drain the lower layer. If using DCM, the organic layer is the lower layer. If using ethyl acetate, the aqueous layer is the lower layer. Keep both layers.
-
Repeat Extraction: Repeat the base wash on the organic layer 1-2 more times to ensure complete extraction of the product. Combine all aqueous extracts.
-
Back Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) while stirring until the solution is acidic (pH ~2-3, check with pH paper). The purified product should precipitate out as a solid. The acidification step for a related triazole-thiol synthesis is a documented method for inducing precipitation.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[10] Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.
Special Considerations for Thiols: Thiols can oxidize to disulfides on silica gel. To mitigate this, it is advisable to use solvents that have been deoxygenated by bubbling with nitrogen or argon.[11]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give the product an Rf value of approximately 0.25-0.35. Common mobile phases are mixtures of hexane/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by adding silica, dissolving the compound, and then evaporating the solvent. Carefully add the dry, loaded silica to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is needed. Apply positive pressure (flash chromatography) for faster and better separation.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Purity Validation: The Self-Validating Protocol
Purification is incomplete without rigorous validation. The following methods should be used to confirm the identity and purity of the final product.
Table 3: Methods for Purity Assessment and Validation
| Technique | Purpose | Expected Outcome for Pure Sample |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Rapid purity check; monitoring fractions | A single, well-defined spot. |
| Melting Point (m.p.) | Assess purity and identity | A sharp, narrow melting range consistent with literature values for analogous compounds.[12] |
| ¹H-NMR Spectroscopy | Structural confirmation and purity assessment | Correct chemical shifts, integration values, and coupling patterns. Absence of impurity peaks. |
| IR Spectroscopy | Functional group identification | Presence of characteristic peaks for N-H, S-H (can be weak), C=N, and aromatic C-H bonds.[5][12] |
| Elemental Analysis | Confirm elemental composition | Experimental percentages of C, H, N, and S match calculated values within ±0.4%.[1] |
Conclusion
The purification of this compound is a critical step for its use in research and development. The choice between recrystallization, acid-base extraction, and column chromatography should be guided by the specific impurity profile, the scale of the reaction, and the required final purity. Recrystallization is often the method of choice for obtaining highly pure crystalline material, while acid-base extraction is excellent for removing neutral impurities. Column chromatography offers the highest resolving power for complex mixtures. By applying these detailed protocols and validation methods, researchers can confidently obtain material of the high purity required for reliable scientific outcomes.
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2006). Molecules, 11(4), 262-271. [Link]
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Reddit - r/OrganicChemistry. (2020). Removal of Smelly Thiol via Extraction? [Online Forum Post]. [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Scientific Reports, 14(1). [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2006). ResearchGate. [Link]
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Reddit - r/chemistry. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? [Online Forum Post]. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 17(1), 69-76. [Link]
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Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). AVES - Istanbul University-Cerrahpasa. [Link]
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Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. (2004). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7984. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). ResearchGate. [Link]
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Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science, 3(31). [Link]
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Application Note: Optimized Recrystallization Protocol for 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the purification of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol via recrystallization. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is critical for reliable downstream applications. This guide moves beyond a simple procedural list, delving into the rationale behind solvent selection and offering a systematic protocol for determining the optimal solvent system. The methodologies described herein are designed to be a self-validating framework for researchers, ensuring both high yield and exceptional purity of the final product.
Introduction: The Rationale for Recrystallization
Recrystallization is a paramount technique for the purification of solid organic compounds.[1][2] The fundamental principle lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in much lower concentrations, remain in the solution (mother liquor).
For heterocyclic compounds like this compound, the presence of polar functional groups (the triazole ring, the thiol group) and a moderately nonpolar aromatic region (the methoxyphenyl group) dictates the choice of solvent. The key is to find a solvent that effectively solubilizes the molecule at high temperatures while ensuring poor solubility at lower temperatures to maximize recovery.
Solvent Selection: A Data-Driven Approach
While the exact solubility data for this compound is not widely published, extensive literature on structurally similar 4-aryl-4H-1,2,4-triazole-3-thiols provides a strong starting point. Studies consistently report the successful use of polar protic solvents, particularly ethanol, methanol, or aqueous mixtures of these alcohols.[4][5][6]
The recommended approach is a systematic screening of a panel of candidate solvents. The following table summarizes potential solvents, their properties, and the rationale for their inclusion in the screening process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Screening |
| Ethanol | 78.4 | 24.5 | Primary Candidate: Proven efficacy for similar 1,2,4-triazole-3-thiols.[4][5] Good balance of polarity. |
| Methanol | 64.7 | 32.7 | High polarity may enhance dissolution; lower boiling point allows for easier removal.[6] |
| Isopropanol | 82.6 | 18.3 | Slightly less polar than ethanol; may offer a different solubility profile. |
| Acetonitrile | 81.6 | 37.5 | A polar aprotic solvent that can be effective for heterocyclic compounds.[7][8] |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent; useful if the compound is less polar than anticipated.[7] |
| Water | 100 | 80.1 | Unlikely to be a good single solvent due to the aromatic moiety, but crucial for creating mixed solvent systems (e.g., Ethanol/Water).[5] |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The thiol group (-SH) can have a strong odor. Handle the compound and its solutions with care.
-
Consult the Safety Data Sheet (SDS) for all solvents before use.
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable recrystallization solvent using a minimal amount of crude product.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (from the table above) dropwise, starting with ~0.5 mL. Agitate the mixture. Note the solubility at room temperature. An ideal solvent will show poor solubility.
-
Heating: Gently heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear solutions to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluation: The best solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling.
Protocol 2: Bulk Recrystallization using Ethanol/Water
Based on literature precedence for analogous compounds, an ethanol/water system is a highly promising choice.[5] This protocol details the procedure for a larger-scale purification.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the yield.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount (a spatula tip) of activated charcoal to the hot solution.[1][2] Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization Induction: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The purity can be assessed by techniques such as melting point determination or spectroscopy.
Visualization of Workflow and Principles
The following diagrams illustrate the key decision-making processes and workflows described in this application note.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Reheat the solution to evaporate some of the solvent. Try adding a seed crystal or scratching the flask. If using a single solvent, consider adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Reheat the solution and add more solvent. Try a solvent with a lower boiling point. Ensure a slower cooling rate. |
| Low recovery yield | Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary. Ensure the solution is cooled in an ice bath after reaching room temperature. Ensure the funnel and receiving flask are pre-warmed for hot filtration. |
| Colored crystals | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the optional decolorizing charcoal step. |
References
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Gujjar, M., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Advanced Research, 11(6), 1166-1171.
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Retrieved from [Link]
Sources
Application Notes and Protocols for In Vitro Bioactivity Screening of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide provides detailed, field-proven protocols for conducting preliminary in vitro bioactivity screening of a specific derivative, 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. We present two foundational assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating cytotoxicity against a human breast cancer cell line, and the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay for assessing free radical scavenging activity. This document is structured to provide researchers, scientists, and drug development professionals with the necessary technical details, the scientific rationale behind the experimental design, and robust methods for data analysis and interpretation.
Introduction and Scientific Rationale
The 1,2,4-triazole nucleus is a privileged heterocyclic structure known for its metabolic stability and capacity for diverse molecular interactions, including hydrogen bonding and dipole interactions. The addition of a thiol group at the 3-position and a methoxyphenyl moiety at the 4-position of the triazole ring can significantly modulate the compound's biological profile. Specifically, derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and have demonstrated notable anti-inflammatory activity.[3][4] Furthermore, the broader class of 1,2,4-triazoles has been extensively investigated for anticancer properties, with many derivatives showing potent cytotoxicity against various cancer cell lines, including those of breast cancer.[1][5]
Given this background, a logical first step in characterizing the bioactivity of this compound is to assess its potential as both a cytotoxic agent and an antioxidant.
-
Cytotoxicity Screening (MTT Assay): This assay will determine the compound's effect on the metabolic activity of cancer cells, which is a reliable indicator of cell viability and proliferation. A reduction in cell viability suggests potential anticancer activity. We have selected the MCF-7 human breast adenocarcinoma cell line as it is a well-characterized and commonly used model for screening potential anticancer agents.[6][7]
-
Antioxidant Screening (DPPH Assay): Oxidative stress is implicated in numerous diseases, including cancer and inflammation. The DPPH assay provides a rapid and reliable method to evaluate the compound's ability to scavenge free radicals, indicating its antioxidant potential.[8][9]
This dual-screening approach provides a foundational understanding of the compound's bioactivity, guiding further, more specific mechanistic studies.
Physicochemical Properties and Compound Handling
Prior to initiating any biological assay, it is critical to understand the compound's physical and chemical properties to ensure proper handling and preparation of stock solutions.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₁₁N₃OS | Calculated |
| Molecular Weight | 221.28 g/mol | Calculated |
| Appearance | Typically a solid powder. | Based on similar synthesized triazole-thiols.[3] |
| Solubility | Expected to be soluble in DMSO and methanol; poorly soluble in water. | Common for heterocyclic compounds used in biological screening.[3] |
| Stock Solution Prep. | Prepare a 10 mM stock solution in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). | DMSO is a standard solvent for dissolving organic compounds for in vitro assays.[10] |
| Storage | Store the solid compound at room temperature, protected from light and moisture. Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. | Standard laboratory practice for compound management. |
Causality Behind Experimental Choice: DMSO is selected as the primary solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, as DMSO can be toxic to cells at higher concentrations, it is imperative to ensure the final concentration in the assay does not exceed a non-toxic level (typically ≤0.5%). This is addressed by including a vehicle control in the experimental design.
Protocol 1: Cytotoxicity Assessment via MTT Assay
This protocol details the measurement of the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line.
Materials and Reagents
-
MCF-7 human breast adenocarcinoma cell line
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multi-channel pipette and sterile tips
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
When cells reach approximately 80% confluency, wash with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium. A suggested final concentration range is 0.1, 1, 10, 50, and 100 µM.
-
Prepare similar dilutions for the positive control, Doxorubicin (e.g., 0.01 to 10 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration well (e.g., 0.5% DMSO).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions, vehicle control, or fresh medium (for untreated control).
-
Incubate the plate for an additional 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Determine IC₅₀ Value:
-
Plot the % Cell Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
-
-
Data Presentation:
Table 1: In Vitro Cytotoxicity Data for this compound
| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| Test Compound | MCF-7 | 48 | [Insert Value] |
| Doxorubicin (Control) | MCF-7 | 48 | [Insert Value] |
| Vehicle (0.5% DMSO) | MCF-7 | 48 | > 100 |
Protocol 2: Antioxidant Activity via DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable DPPH free radical.
Materials and Reagents
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid (Positive Control)
-
Methanol, analytical grade
-
96-well microplate
-
Multi-channel pipette and tips
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle or covered in foil to protect it from light.
-
Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a range of serial dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare identical dilutions for the positive control, Ascorbic Acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of methanol to the control wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Shake the plate gently to mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8][9]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine IC₅₀ Value:
-
Plot the % Scavenging Activity against the compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
-
Data Presentation:
Table 2: In Vitro Antioxidant Activity of this compound
| Compound | Assay | IC₅₀ (µg/mL) |
|---|---|---|
| Test Compound | DPPH Radical Scavenging | [Insert Value] |
| Ascorbic Acid (Control) | DPPH Radical Scavenging | [Insert Value] |
Troubleshooting and Self-Validation
| Issue | Possible Cause | Recommended Solution |
| MTT: High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS. |
| MTT: Low absorbance in untreated control wells | Cell contamination; Low cell seeding density; Poor cell health. | Check cell cultures for contamination. Optimize cell seeding number. Ensure proper cell culture technique. |
| DPPH: Absorbance of DPPH control is too low | DPPH solution has degraded due to light exposure or age. | Prepare fresh DPPH solution daily and store it protected from light. |
| General: Poor dose-response curve | Incorrect compound dilutions; Compound precipitation at high concentrations. | Double-check all dilution calculations and pipetting. Visually inspect the wells for any signs of compound precipitation. If precipitation occurs, note the highest soluble concentration. |
Trustworthiness through Controls: The reliability of these protocols is ensured by the mandatory inclusion of controls.
-
Untreated Control (MTT): Represents 100% cell viability.
-
Vehicle Control (MTT): Ensures that the solvent (DMSO) does not contribute to cytotoxicity.
-
Positive Control (Doxorubicin/Ascorbic Acid): Confirms that the assay system is responsive and working correctly.
-
Blank/Control (DPPH): Represents 100% of the stable DPPH radical absorbance.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic and antioxidant activities, researchers can generate foundational data to support further investigation into its mechanism of action and potential as a therapeutic agent. Adherence to these detailed steps, including the use of appropriate controls, will ensure the generation of high-quality, reproducible data critical for advancing drug discovery programs.
References
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). Preprints.org. [Link]
-
1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. (2022). ResearchGate. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
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Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. (2023). RSC Medicinal Chemistry. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2022). MDPI. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. (2021). RSC Publishing. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health (NIH). [Link]
-
DPPH Assay Protocol: Control Sample. (n.d.). Scribd. [Link]
-
DPPH radical scavenging activity. (n.d.). Marine Biology. [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]
-
DPPH Radical Scavenging Assay. (2022). MDPI. [Link]
-
STUDIES ON PHYSICOCHEMICAL PROPERTIES OF 4-AMINO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL SCHIFF BASES. (n.d.). SARJ. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]
-
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). ResearchGate. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Zaporozhye Medical Journal. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). ResearchGate. [Link]
-
Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). PubMed. [Link]
-
Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. (2023). Current issues in pharmacy and medicine: science and practice. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2019). ResearchGate. [Link]
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- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in Antifungal Assays
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The limited arsenal of antifungal drugs and the significant toxicity associated with some existing therapies necessitate an urgent and continuous search for novel, effective, and safer antifungal agents. Triazole compounds have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of fungal ergosterol biosynthesis. This pathway is critical for fungal cell membrane integrity, and its disruption leads to fungal cell death or growth inhibition.[1][2]
This application note focuses on 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , a novel heterocyclic compound belonging to the promising 1,2,4-triazole-3-thiol class. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including notable antifungal efficacy.[3][4][5][6][7] The strategic incorporation of a 3-methoxyphenyl moiety is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with the fungal target enzyme, lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound's antifungal properties. It details field-proven protocols for determining its in vitro antifungal susceptibility and for elucidating its primary mechanism of action.
Part 1: In Vitro Antifungal Susceptibility Testing
The foundational step in evaluating any potential antifungal agent is to determine its intrinsic potency against a panel of clinically relevant fungal pathogens. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for generating quantitative, reproducible, and comparable Minimum Inhibitory Concentration (MIC) data.[9][10][11]
Core Principle: Broth Microdilution for MIC Determination
This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the test compound in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.[9]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol: Antifungal Susceptibility Testing
1. Preparation of Test Compound: a. Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to achieve final concentrations ranging from 256 µg/mL to 0.125 µg/mL in the test wells. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.
2. Fungal Strains and Inoculum Preparation: a. Utilize a panel of relevant fungal strains, including Candida albicans (e.g., ATCC 90028), Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus. b. Grow yeast cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Grow molds on Potato Dextrose Agar (PDA) for 5-7 days at 35°C to encourage sporulation. c. Prepare the inoculum by suspending fungal colonies (or conidia for molds) in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard. d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.[1]
3. Assay Procedure: a. Dispense 100 µL of each twofold drug dilution into the wells of a 96-well U-bottom microtiter plate. b. Add 100 µL of the standardized fungal inoculum to each well. c. Include a drug-free well (growth control) and an uninoculated well (sterility control). d. Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the organism's growth rate.
4. Determination of MIC: a. Read the MIC endpoint visually. For yeasts and azole compounds, the MIC is the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control. For molds, the endpoint is often the lowest concentration that shows no visible growth.
Data Presentation: Hypothetical MIC Values
The results of the broth microdilution assay can be summarized in a table for clear comparison.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 4 | 1 |
| Candida glabrata ATCC 90030 | 16 | 32 |
| Cryptococcus neoformans ATCC 90112 | 8 | 4 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
Part 2: Mechanism of Action Studies
For triazole-based compounds, the primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis.[1][8] A key experiment to validate this mechanism for this compound is to quantify the cellular ergosterol content in fungal cells after treatment with the compound. A significant, dose-dependent reduction in ergosterol levels provides strong evidence for on-target activity.
Core Principle: Sterol Quantitation Assay
This method involves the saponification of fungal cells to release lipids, followed by the extraction of non-saponifiable sterols (including ergosterol) with an organic solvent. The amount of ergosterol is then quantified spectrophotometrically by leveraging its characteristic absorbance spectrum.[2]
Conceptual Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of lanosterol 14α-demethylase by the test compound.
Detailed Protocol: Fungal Ergosterol Quantification
1. Fungal Cell Culture and Treatment: a. Grow a susceptible yeast strain (e.g., C. albicans) in a liquid medium (e.g., Sabouraud Dextrose Broth) to mid-log phase. b. Aliquot the culture into several flasks. Treat each flask with varying concentrations of this compound (e.g., 0, 0.25x MIC, 0.5x MIC, 1x MIC, and 2x MIC). Include a solvent control (DMSO). c. Incubate the cultures for a defined period (e.g., 16-24 hours) at 35°C with shaking.
2. Cell Harvesting and Lysis: a. Harvest the fungal cells by centrifugation. Wash the cell pellets with sterile distilled water. b. Determine the net wet weight of each cell pellet. c. Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH, 35mL sterile dH₂O, brought to 100mL with 100% ethanol) to each pellet.[2] d. Vortex vigorously for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cells and release lipids.[2]
3. Sterol Extraction: a. Allow the tubes to cool to room temperature. b. Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube. c. Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.[2] d. Carefully transfer the upper n-heptane layer to a clean glass tube.
4. Spectrophotometric Analysis: a. Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer. b. Ergosterol has a characteristic four-peaked curve with a distinct peak at 281.5 nm.[2] c. Calculate the percentage of ergosterol content relative to the wet weight of the cell pellet and compare the values across different treatment concentrations. The percentage reduction in ergosterol is calculated relative to the untreated control.
Data Presentation: Hypothetical Ergosterol Content Analysis
| Compound Concentration (µg/mL) | Mean Cellular Ergosterol Content (% of Control) |
| 0 (Control) | 100% |
| 1 (0.25x MIC) | 65% |
| 2 (0.5x MIC) | 40% |
| 4 (1x MIC) | 18% |
| 8 (2x MIC) | 5% |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial antifungal characterization of this compound. Establishing the compound's MIC against a diverse panel of fungal pathogens is the critical first step in assessing its potential as a therapeutic agent. Subsequent confirmation of its inhibitory effect on ergosterol biosynthesis will provide crucial mechanistic insight, validating its classification as a triazole-like antifungal.
Positive results from these assays would warrant further investigation, including cytotoxicity studies against mammalian cell lines to determine a selectivity index, in vivo efficacy studies in animal models of fungal infection, and further structure-activity relationship (SAR) studies to optimize the lead compound. The systematic application of these methodologies will enable a thorough and scientifically rigorous evaluation of this promising compound's potential in the fight against fungal diseases.
References
-
Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
- Jenks, J. D., & Miceli, M. H. (2019). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in molecular biology (Clifton, N.J.), 1972, 219–235.
-
CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved January 18, 2026, from [Link]
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2185.
-
Medical Notes. (2025, September 24). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. Retrieved January 18, 2026, from [Link]
- Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 38(6), 2251–2257.
- Carroll, A. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. University of Minnesota Morris Digital Well.
- Vilangalil, A., et al. (2025). Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1. South Eastern European Journal of Public Health.
- Jadhav, S., et al. (2017).
-
Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved January 18, 2026, from [Link]
- Foroumadi, A., et al. (2006).
- D'Silva, C., et al. (2022). Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass. Journal of Fungi, 8(11), 1184.
- Saeed, A., et al. (2010). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 15(3), 1844–1854.
- Al-Tamimi, A. M., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy, 7(1), 1-10.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262.
- Davis, M. W., & Lamar, R. T. (1992). Evaluation of methods to extract ergosterol for quantitation of soil fungal biomass. Soil Biology and Biochemistry, 24(3), 189-198.
- Gessner, M. O., & Schmitt, A. L. (1996). Extraction and quantification of ergosterol as a measure of fungal biomass in leaf litter. Microbial Ecology, 32(1), 285-300.
- Holla, B. S., et al. (2004). Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. Indian Journal of Chemistry - Section B, 43(4), 869-875.
-
Kumar, R., et al. (2022). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 18, 2026, from [Link]
-
Triazole antifungals. (n.d.). EBSCO. Retrieved January 18, 2026, from [Link]
-
Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
- Sun, L., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1064506.
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- 2. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the S-Alkylation of 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the selective S-alkylation of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a crucial reaction for the synthesis of novel therapeutic agents. The 1,2,4-triazole scaffold is a prominent feature in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anti-inflammatory properties.[1] The introduction of diverse alkyl substituents onto the sulfur atom of the triazole-3-thiol moiety allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This document outlines the synthesis of the precursor thiol, provides a step-by-step protocol for its S-alkylation, and details the analytical methods for the characterization of the resulting thioethers.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities.[2] The functionalization of this heterocyclic system is a key strategy in the development of new drug candidates. Among the various derivatives, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are particularly valuable intermediates due to the nucleophilic nature of the thiol group, which allows for selective alkylation at the sulfur atom.[3] This S-alkylation reaction is a facile and efficient method for introducing a variety of lipophilic and functionalized side chains, thereby modulating the biological activity of the parent molecule. This guide focuses on the S-alkylation of this compound, providing a robust and reproducible protocol for the synthesis of a library of S-alkylated derivatives.
Reaction Mechanism and Regioselectivity
The S-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a base, the thiol group is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide and forming a new carbon-sulfur bond.
The 1,2,4-triazole-3-thiol exists in a tautomeric equilibrium between the thiol and thione forms.[4][5] However, under alkaline conditions, the equilibrium shifts towards the formation of the thiolate anion, which is a soft nucleophile. According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles, such as the sp3-hybridized carbon of an alkyl halide. This preference for the sulfur atom as the site of alkylation leads to the high regioselectivity of the reaction, with S-alkylation being the predominant pathway over N-alkylation.[3][4]
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the starting material is a two-step process involving the formation of a thiosemicarbazide intermediate followed by its cyclization.
Step 1: Synthesis of 1-(3-Methoxybenzoyl)-4-phenylthiosemicarbazide
-
To a solution of 3-methoxybenzoyl chloride (1.71 g, 10 mmol) in a suitable solvent such as acetone or tetrahydrofuran (50 mL), add 4-phenylthiosemicarbazide (1.67 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide.
Step 2: Cyclization to this compound
-
Suspend the 1-(3-methoxybenzoyl)-4-phenylthiosemicarbazide (10 mmol) in an aqueous solution of sodium hydroxide (2N, 50 mL).
-
Reflux the mixture for 4-6 hours.
-
Monitor the completion of the cyclization by TLC.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water to remove any inorganic impurities, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Part 2: General Protocol for S-Alkylation
This protocol describes a general method for the S-alkylation of this compound using various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., potassium carbonate, cesium carbonate, sodium hydroxide)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
TLC plates and developing chamber
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in the chosen solvent (20 mL).
-
Add the base (1.2 mmol) to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiolate salt.
-
Slowly add the alkyl halide (1.1 mmol) to the reaction mixture.
-
The reaction can be conducted at room temperature or with heating, depending on the reactivity of the alkyl halide. For less reactive halides, refluxing the mixture for 3-6 hours may be necessary. For more reactive halides, stirring at room temperature for 24 hours is often sufficient.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the S-alkylated product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Representative S-Alkylated Derivatives of this compound
| Alkyl Halide | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| Methyl Iodide | K₂CO₃ | Ethanol | Reflux, 3h | 3-(Methylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazole | ~85-95 |
| Ethyl Bromide | NaOH | Ethanol | Reflux, 4h | 3-(Ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazole | ~80-90 |
| Benzyl Chloride | Cs₂CO₃ | DMF | Room Temp, 24h | 3-(Benzylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazole | ~90-98 |
| 2-Bromoacetophenone | K₂CO₃ | Ethanol | Room Temp, 12h | 2-((4-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one | ~85-95 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods.
Characterization of S-Alkylated Products
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the S-alkylated product will show characteristic signals for the protons of the newly introduced alkyl group. For example, a methylthio- derivative will exhibit a singlet at approximately δ 2.5-2.7 ppm. The aromatic protons of the 3-methoxyphenyl group will appear in the aromatic region (δ 6.8-7.5 ppm), and the methoxy group will show a singlet around δ 3.8 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the alkyl group and the triazole ring carbons. The carbon of the S-alkyl group will appear in the aliphatic region.
-
Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the successful alkylation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) from the starting thiol and the appearance of new C-H stretching bands corresponding to the alkyl group.
Visualization of Workflows
Synthesis Pathway
Caption: Synthetic pathway for S-alkylated triazoles.
Experimental Workflow
Caption: Step-by-step S-alkylation workflow.
References
-
Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2013). Synthesis of 3-alkylthio(sulfo)-1,2,4-triazoles, containing methoxyphenyl substituents at C5 atoms, their antipyretic activity, propensity to adsorption and acute toxicity. Journal of Chemical and Pharmaceutical Research, 5(12), 1084-1090. [Link]
-
Samelyuk, Y. G., & Kaplaushenko, A. G. (2013). Synthesis of 3-alkylthio(sulfo)-1,2,4-triazoles, containing methoxyphenyl substituents at C5 atoms, their antipyretic activity, propensity to adsorption and acute toxicity. Journal of Chemical and Pharmaceutical Research, 5(12), 1084-1090. [Link]
-
Samvelyan, M. A., & Ghochikyan, T. V. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Russian Journal of General Chemistry, 90(8), 1435-1440. [Link]
-
Pîrnău, A., Vlase, G., Vlase, T., Gălățeanu, B., & Duma, M. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231. [Link]
-
Khan, I., et al. (2018). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2697-2708. [Link]
-
Arote, R. B., & Shinde, D. B. (2018). A review on synthesis of 3-alkylthio(sulfo)-1,2,4-triazoles, containing methoxyphenyl substituents at C5 atoms, their antipyretic activity, propensity to adsorption and acute toxicity. Journal of Chemical and Pharmaceutical Research, 10(1), 1-10. [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from
-
Patel, R. V., & Patel, H. V. (2015). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Letters in Organic Chemistry, 12(8), 549-557. [Link]
-
Pîrnău, A., Vlase, G., Vlase, T., Gălățeanu, B., & Duma, M. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231. [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
-
Vlase, G., et al. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(3), M1705. [Link]
-
Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Public Health Pharmacy, 3(2), 1-12. [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
-
Tron, G. C., et al. (2008). Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solvent-Free Conditions. The Journal of Organic Chemistry, 73(22), 8947-8950. [Link]
-
Kochikyan, T. V., et al. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. [Link]
-
Szyling, J., et al. (2017). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 22(11), 1894. [Link]
Sources
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- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction for higher yields and purity.
I. Overview of the Synthesis Pathway
The most common and reliable method for synthesizing this compound involves a two-step process:
-
Formation of the Thiosemicarbazide Intermediate: Reaction of 3-methoxyphenyl isothiocyanate with a suitable hydrazide. For the title compound, this would typically be formylhydrazide or a related precursor.
-
Alkaline Cyclization: The resulting 1-(formyl)-4-(3-methoxyphenyl)thiosemicarbazide undergoes intramolecular cyclization in the presence of a base to form the desired 1,2,4-triazole-3-thiol.[1][2][3]
This guide will focus on troubleshooting issues that may arise during this synthetic sequence.
II. Troubleshooting Guide & FAQs
A. Low or No Product Formation
Question 1: I am not getting any product, or the yield is extremely low. What are the most likely causes?
Answer: Low or no product formation can stem from several factors, primarily related to the quality of your starting materials, reaction conditions, or the cyclization step.
Possible Causes & Troubleshooting Steps:
-
Poor Quality of Starting Materials:
-
3-Methoxyphenyl Isothiocyanate: This reagent can degrade over time, especially if exposed to moisture. It's advisable to use a freshly opened bottle or purify older stock by distillation under reduced pressure.
-
Hydrazide: Ensure your hydrazide (e.g., formylhydrazide) is pure and dry.
-
-
Incomplete Formation of the Thiosemicarbazide Intermediate:
-
Reaction Conditions: The reaction between the isothiocyanate and hydrazide is typically carried out in a suitable solvent like ethanol or methanol at room temperature or with gentle heating. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Stoichiometry: Use a 1:1 molar ratio of the isothiocyanate and hydrazide. An excess of either reactant can lead to side products.
-
-
Inefficient Cyclization:
-
Base Strength and Concentration: The cyclization of the thiosemicarbazide intermediate requires a sufficiently strong base.[1][3][4] Sodium hydroxide or potassium hydroxide are commonly used. The concentration of the base is also critical; typically, a 2-8% aqueous solution is effective.[3]
-
Reaction Temperature and Time: The cyclization reaction is usually performed at reflux temperature.[1][4] Insufficient heating or reaction time will result in incomplete conversion. Monitor the reaction progress by TLC.
-
Experimental Protocol: A Standard Synthesis Procedure
-
Step 1: Synthesis of 1-Formyl-4-(3-methoxyphenyl)thiosemicarbazide
-
In a round-bottom flask, dissolve formylhydrazide (1.0 eq) in ethanol.
-
To this solution, add 3-methoxyphenyl isothiocyanate (1.0 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The resulting precipitate of the thiosemicarbazide can be filtered, washed with cold ethanol, and dried.
-
-
Step 2: Synthesis of this compound
-
Suspend the dried 1-formyl-4-(3-methoxyphenyl)thiosemicarbazide (1.0 eq) in a 4% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product can be filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[4]
-
B. Product Purity Issues
Question 2: My final product is impure. What are the common side products and how can I avoid them?
Answer: Impurities in the final product often arise from side reactions during the cyclization step or incomplete reaction.
Common Impurities and Mitigation Strategies:
-
Unreacted Thiosemicarbazide: This is a common impurity if the cyclization is incomplete.
-
Solution: Increase the reaction time, temperature, or base concentration during the cyclization step. Monitor the reaction closely by TLC to ensure all the starting material is consumed.
-
-
Formation of 1,3,4-Thiadiazole Isomer: Under certain conditions, an alternative cyclization pathway can lead to the formation of a 5-(3-methoxyphenyl)amino-1,3,4-thiadiazole-2-thiol isomer.
-
Mechanistic Insight: The formation of the 1,2,4-triazole versus the 1,3,4-thiadiazole is dependent on which nitrogen atom of the thiosemicarbazide acts as the nucleophile during the intramolecular cyclization. Alkaline conditions generally favor the formation of the 1,2,4-triazole.[5]
-
Solution: Strictly adhere to alkaline conditions for the cyclization. Acid-catalyzed cyclization of acylthiosemicarbazides is known to favor the formation of 1,3,4-thiadiazoles.
-
Visualization of Reaction Pathway and Potential Side-Product
Caption: Synthetic pathway and potential side-product formation.
C. Work-up and Purification Challenges
Question 3: I am having trouble with the work-up and purification of my product. What are the best practices?
Answer: A clean work-up and effective purification are crucial for obtaining a high-purity product.
Work-up Best Practices:
-
Acidification: After the cyclization, the product exists as a sodium salt dissolved in the aqueous basic solution. It needs to be precipitated by acidification.
-
Recommendation: Use dilute hydrochloric acid or acetic acid and add it slowly while monitoring the pH. Over-acidification can sometimes lead to the degradation of the product. A pH of 5-6 is generally optimal for precipitation.
-
-
Filtration and Washing:
-
Recommendation: After filtration, wash the crude product thoroughly with cold water to remove any inorganic salts. A final wash with a small amount of cold ethanol can help remove some organic impurities.
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying the final product.
-
Solvent Selection: Ethanol or methanol are often good choices for recrystallizing 1,2,4-triazole-3-thiols.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
Data Table: Typical Recrystallization Solvents
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good for a wide range of polar to moderately polar organic compounds. |
| Methanol | 65 | Similar to ethanol, but can sometimes offer different solubility profiles. |
| Isopropanol | 82 | Another good alternative to ethanol. |
| Water | 100 | Can be used in a solvent mixture with an alcohol to fine-tune the solubility. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the cyclization? A1: Yes, other bases like potassium hydroxide can be used.[3] The key is to maintain a sufficiently alkaline environment to promote the desired intramolecular cyclization.
Q2: How can I confirm the structure of my final product? A2: The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Look for the characteristic peaks corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the SH proton.
-
¹³C NMR: Confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: Identify the characteristic absorption bands for N-H, S-H, C=N, and C=S stretching vibrations.[1][6]
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound. Compare the observed melting point with literature values if available.
Q3: My product seems to be a thione rather than a thiol. Is this possible? A3: Yes, 4-substituted-4H-1,2,4-triazole-3-thiols can exist in a tautomeric equilibrium with their corresponding thione form (4-substituted-1,2,4-triazolidine-3-thione).[2] In the solid state and in solution, the thione form is often predominant. Spectroscopic analysis (especially IR and NMR) can help to elucidate the major tautomeric form present.
Visualization of Thiol-Thione Tautomerism
Caption: Thiol-Thione tautomerism in the product.
IV. References
-
JOCPR. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (New) 5-Substituted-4H-4-amino-3-mercapto-1,2,4-triazoles with Increased Complexing Capabilities. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Retrieved from [Link]
-
PubMed. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Retrieved from [Link]
-
SYNTHESIS METHODS OF 1,2,4-TRIAZOLE-3-THIONES: REVIEW. (2024). SYNTHESIS METHODS OF 1,2,4-TRIAZOLE-3-THIONES: REVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Retrieved from [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Aryl-4H-1,2,4-triazole-3-thiols
Welcome to the technical support guide for the synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Derivatives of 1,2,4-triazole are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The synthesis, however, is not without its challenges, particularly concerning the formation of undesired byproducts.
This guide provides in-depth, field-proven insights in a troubleshooting-focused FAQ format. We will delve into the causality behind common synthetic issues, offer validated protocols for identification and mitigation, and provide a foundational understanding of the reaction mechanisms to empower your research.
Core Synthesis Overview
The most prevalent and reliable method for synthesizing 4-aryl-4H-1,2,4-triazole-3-thiols involves a two-step process. The first step is the formation of a 1-acyl-4-aryl-thiosemicarbazide intermediate. This is typically achieved by reacting an acid hydrazide with an appropriate aryl isothiocyanate. The second, and most critical step, is the intramolecular cyclization of this thiosemicarbazide intermediate. The outcome of this cyclization is highly dependent on the reaction conditions, particularly the pH.[2][3][4]
Caption: General synthesis pathway for 4-aryl-4H-1,2,4-triazole-3-thiols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a major byproduct with the same mass as my desired triazole. What is it and how did it form?
A1: You have likely synthesized the isomeric 5-substituted-2-arylamino-1,3,4-thiadiazole. This is the most common byproduct in this synthesis, arising from an alternative cyclization pathway of the thiosemicarbazide intermediate. The selection between the triazole and thiadiazole pathways is almost exclusively dictated by the pH of the reaction medium.[5][6]
-
Mechanism of 1,2,4-Triazole Formation (Basic Conditions): In an alkaline medium (e.g., NaOH, K₂CO₃), the more acidic N-H proton adjacent to the carbonyl group is deprotonated. The resulting anion attacks the thiocarbonyl carbon, followed by dehydration to yield the desired 4-aryl-4H-1,2,4-triazole-3-thiol.[1][7]
-
Mechanism of 1,3,4-Thiadiazole Formation (Acidic Conditions): Under acidic conditions (e.g., H₂SO₄, POCl₃), the thiocarbonyl sulfur is protonated, making it more electrophilic. The terminal hydrazide nitrogen then attacks the thiocarbonyl carbon, leading to a cyclization and dehydration that forms the 5-substituted-2-arylamino-1,3,4-thiadiazole ring.[5][6][8]
Caption: pH-dependent competing cyclization pathways.
Q2: How can I confirm the identity of my product and distinguish it from the thiadiazole byproduct?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure confirmation.
Troubleshooting & Identification Protocol:
-
Thin-Layer Chromatography (TLC): Begin with TLC for a quick assessment. The triazole and thiadiazole isomers will likely have different Rf values in most common solvent systems (e.g., ethyl acetate/hexane).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm that the byproduct has the same molecular weight as the desired product, strongly suggesting isomerization.[5]
-
Spectroscopic Analysis: Isolate the major product and byproduct for detailed analysis.
| Technique | 4-Aryl-4H-1,2,4-triazole-3-thiol (Product) | 5-Aryl-1,3,4-thiadiazol-2-amine (Byproduct) |
| ¹H NMR | Expect a characteristic downfield singlet for the SH proton (often >13 ppm). The chemical shifts of the aryl protons will be influenced by the triazole ring.[1][8][9] | The amine (NH) proton will appear as a singlet, but typically in a different region than the SH proton. The chemical shifts of the aryl protons will differ from the triazole isomer.[8] |
| ¹³C NMR | Will show a characteristic signal for the C=S (thione) carbon. | Will show a characteristic signal for the C=N carbon of the thiadiazole ring and the C-NH carbon. |
| FTIR | A distinct S-H stretching band is typically observed around 2550-2650 cm⁻¹.[1][9][10] A C=S (thione) band may also be present. | A prominent N-H stretching band for the secondary amine will be visible around 3300-3400 cm⁻¹. The S-H band will be absent. |
Q3: My reaction mixture has turned into a dark, intractable tar. What caused this and can it be salvaged?
A3: The formation of polymeric tars is a common issue when using excessively harsh basic conditions, such as refluxing in concentrated sodium hydroxide for extended periods.[5] High temperatures can promote decomposition and polymerization of the starting materials or the product itself.
Mitigation Strategy:
-
Use Milder Bases: Switch from NaOH to a milder base like potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).[5]
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature. Often, refluxing is not necessary, and stirring at room temperature or gentle heating (e.g., 50-60 °C) for a longer duration can provide a cleaner product.
-
Time: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent product degradation.
-
-
Solvent Choice: Ensure your solvent is appropriate. Ethanol or a mixture of ethanol and water is commonly used for these cyclizations.[1][7]
Once a tar has formed, salvaging the product is extremely difficult. The best course of action is to repeat the synthesis with the optimized, milder conditions outlined above.
Q4: What is the best general protocol to maximize the yield of the desired 4-aryl-4H-1,2,4-triazole-3-thiol?
A4: The following is a robust, self-validating protocol designed to minimize byproduct formation.
Experimental Protocol: Base-Catalyzed Cyclization
-
Dissolution: Dissolve the 1-acyl-4-aryl-thiosemicarbazide intermediate (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2N NaOH, 1-1.2 equivalents) to the mixture.[1] The key is to ensure the medium is distinctly alkaline.
-
Reaction: Stir the mixture and gently heat under reflux for 2-4 hours. Crucially, monitor the reaction progress every 30-60 minutes by TLC. The reaction is complete when the spot corresponding to the thiosemicarbazide starting material has disappeared.
-
Work-up:
-
Isolation & Purification:
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- Demirbas, N., et al. (2004).
- Turky, A., et al. (2024). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.
- Unknown Author. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- MDPI. (2023).
- ResearchGate. (2004).
- Unknown Author. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- El-Sayed, W. A. (2009). Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Molecules.
- Kowalska, E., et al. (2006). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR.... Acta Poloniae Pharmaceutica.
- Juszkiewicz, M., et al. (2023). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. PubMed Central.
- BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
- Küçükgüzel, Ş. G., et al. (2001). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online.
Sources
- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted 1,2,4-Triazole-3-thiols
Welcome to the technical support center for challenges in the purification of substituted 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification hurdles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven techniques to help you navigate the complexities of these versatile heterocyclic compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My NMR spectrum is unusually complex, showing more peaks than expected for my target molecule. What is happening?
A1: This is a classic issue when working with 1,2,4-triazole-3-thiols and is almost certainly due to thione-thiol tautomerism . These compounds can exist as an equilibrium between two forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N bond within the ring).
-
Underlying Chemistry: In the solid state and in most neutral solutions, the thione tautomer is generally the more stable and predominant form .[1][2] However, the thiol tautomer can be present in solution, and the equilibrium can be influenced by the solvent, temperature, and pH. The presence of both tautomers in your NMR tube will result in two distinct sets of signals, complicating the spectrum. For instance, the 1H NMR spectrum for the thione form typically shows a broad N-H proton signal between 13-14 ppm, while the thiol form would have a distinct S-H signal at a much higher field, around 1.1-1.4 ppm.[1]
-
Troubleshooting Steps:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help confirm tautomerism. If the peaks begin to coalesce or their ratios change significantly, it strongly suggests an equilibrium process.
-
Solvent Change: Try acquiring the spectrum in a different NMR solvent. A more polar or hydrogen-bond-accepting solvent might shift the equilibrium and simplify the spectrum by favoring one tautomer.
-
Acid/Base Addition: Adding a drop of D₂O or a trace amount of acid/base can catalyze the interconversion, sometimes leading to a time-averaged spectrum with broader but fewer peaks. An alkaline environment tends to shift the equilibrium towards the thiol form.[3]
-
Q2: During workup or upon standing, a new, less polar spot appears on my TLC plate. What is this impurity?
A2: The appearance of a new, less polar spot is a strong indication of oxidation . The thiol group (-SH) is susceptible to oxidation, which couples two molecules of the triazole to form a disulfide bridge (S-S) .
-
Underlying Chemistry: This oxidation can be promoted by atmospheric oxygen, especially under neutral or basic conditions, and can sometimes be catalyzed by trace metal impurities.[4] The resulting disulfide dimer is significantly less polar than the starting thiol because the polar S-H bond has been replaced by a non-polar S-S bond, reducing its ability to act as a hydrogen bond donor. This causes it to travel further up a normal-phase TLC plate.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: When possible, perform purification steps (like column chromatography or extractions) under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]
-
Degassed Solvents: Using solvents that have been degassed (by bubbling with nitrogen or through freeze-pump-thaw cycles) can reduce the amount of dissolved oxygen available for oxidation.[5]
-
Acidic Conditions: Thiols are generally more stable against oxidation under acidic conditions.[5] Maintaining a slightly acidic pH during workup and chromatography can help suppress disulfide formation.
-
Avoid Over-purification: Do not leave the compound on a chromatography column or in solution for extended periods. Process the fractions and evaporate the solvent promptly.
-
Q3: My compound streaks badly on a standard silica gel column, making separation impossible. How can I improve my chromatography?
A3: Streaking (or tailing) on silica gel is a common problem for polar compounds like 1,2,4-triazole-3-thiols.[6] This is due to strong, sometimes irreversible, interactions with the acidic silanol groups (Si-OH) on the silica surface.
-
Underlying Chemistry: The triazole ring contains basic nitrogen atoms, and the thione/thiol group can engage in strong hydrogen bonding. These interactions with the acidic silica surface lead to poor elution behavior.[7]
-
Troubleshooting & Optimization:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica.
-
Switch the Stationary Phase:
-
Reverse-Phase (C18) Chromatography: Since these compounds are polar, reverse-phase chromatography is an excellent alternative. The compound will elute with a polar solvent system like water/methanol or water/acetonitrile.[6]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica. Use neutral or basic alumina to avoid issues with the acidic surface.[5]
-
-
Use a Chelating Agent: If your synthesis involved a metal catalyst (e.g., copper), residual metal ions can chelate to your compound and cause streaking. Washing the crude product with an aqueous solution of EDTA before chromatography can remove these impurities.[6]
-
Q4: I am trying to remove non-polar impurities, but my polar triazole product has poor solubility in common organic solvents. What is the best approach?
A4: This is an ideal scenario for purification using acid-base extraction . This technique exploits the acidic nature of the thiol/thione group to selectively move your target compound into an aqueous layer, leaving non-polar, neutral impurities behind in the organic layer.
-
Underlying Chemistry: The N-H proton of the thione or the S-H proton of the thiol is acidic and can be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble salt (a thiolate).[9][10] This salt will dissolve in the aqueous phase. Afterward, you can re-acidify the aqueous layer to precipitate your purified, neutral compound.
-
Workflow:
-
Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an aqueous base (e.g., 1M NaOH solution). Your triazole-thiol will move into the aqueous layer as its salt.
-
Separate the layers. The organic layer now contains the neutral, non-polar impurities and can be discarded.
-
Wash the basic aqueous layer with a fresh portion of organic solvent to remove any remaining impurities (this is called a "back-wash").[11]
-
Cool the aqueous layer in an ice bath and carefully re-acidify with an acid (e.g., 1M HCl) until your product precipitates out.
-
Collect the pure solid product by vacuum filtration.
-
See Protocol 1 for a detailed step-by-step guide.
Diagrams of Key Processes
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose purification method for these compounds?
-
A: For many cases, a simple recrystallization is the most effective and scalable method if a suitable solvent can be found.[12][13] If the product is contaminated with non-polar or neutral impurities, acid-base extraction is exceptionally powerful. Column chromatography should be reserved for separating compounds with very similar properties.
-
-
Q: How do I choose a solvent for recrystallization?
-
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polarity of these compounds, common solvents include ethanol, isopropanol, water, or mixtures like ethanol/water or DMF/water.[13][14] You must test this on a small scale. See the table in Protocol 2 for starting points.
-
-
Q: Can I use a strong base like NaOH for the acid-base extraction?
-
A: Yes, a strong base like sodium hydroxide is effective for deprotonating the thiol/thione. However, if your molecule contains other base-sensitive functional groups (like esters or amides), using a weaker base such as sodium bicarbonate (NaHCO₃) is advisable to prevent hydrolysis.[9]
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for separating acidic 1,2,4-triazole-3-thiols from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in a suitable organic solvent (50 mL), such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume (50 mL) of 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask. The desired compound is now in this aqueous layer as its sodium salt.
-
Back-Wash: Add a fresh portion of organic solvent (25 mL) to the separated aqueous layer in the flask, shake, and separate again using the funnel. This step removes any residual non-polar impurities from the aqueous phase.[11] Discard all organic layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of your purified product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable when the main impurities have different solubility profiles from the desired product.
Methodology:
-
Solvent Selection: On a small scale, test various solvents to find one where your compound is poorly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.
-
Drying: Dry the crystals under vacuum.
Table 1: Common Recrystallization Solvents
| Solvent System | Compound Polarity | Notes |
| Ethanol or Isopropanol | High | Good general-purpose solvents for polar triazoles.[13] |
| Water | Very High | Use for highly polar compounds; may require heating. |
| Ethyl Acetate / Hexane | Medium | Dissolve in hot ethyl acetate, add hexane until cloudy. |
| DMF / Water | High | Use for compounds poorly soluble in common alcohols. |
| Tetrachloromethane / DMF | Medium-High | A specialized mixture reported for some derivatives.[14] |
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating the target compound from impurities with similar polarity.
Methodology:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Aim for an Rf value of ~0.3 for your target compound.[15]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexane).
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, pre-adsorb the compound onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Suggested Starting Solvent Systems for Silica Gel Chromatography
| Solvent System | Compound Polarity | Notes |
| 50-100% Ethyl Acetate in Hexanes | Medium | A standard system for many organic compounds.[8] |
| 2-5% Methanol in Dichloromethane | High | For highly polar compounds that do not move in EtOAc/Hex.[8] |
| 5% Methanol in DCM + 0.5% Triethylamine | High (Basic) | For basic compounds to prevent streaking. |
| Reverse Phase (C18): Water / Acetonitrile | High | Elute with increasing concentration of acetonitrile. |
References
-
Mroczek, T., Plech, T., & Wujec, M. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 117–129. [Link]
-
Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1156. [Link]
-
Khabarova, O. V., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 5(12), 123-126. [Link]
-
ResearchGate. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]
-
Reddit. (2018). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. [Link]
-
MDPI. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. [Link]
-
Pakistan Journal of Scientific & Industrial Research. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. [Link]
-
Organic Syntheses. 1,2,4-Triazole-3(5)-thiol. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
-
ACS Publications. (1997). How To Freely Change the Polarity of the Stationary Phase in a Liquid Chromatographic Column. [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
ResearchGate. Separation of sulfur compounds on a silica PLOT column. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. [Link]
-
World Journal of Pharmaceutical Research. (2015). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. [Link]
-
ODU Digital Commons. (2022). Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst and New Mechanistic Insights. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Science Publishing Group. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
ResearchGate. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
National Institutes of Health. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. [Link]
-
Science Publishing Group. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ZPR. (2021). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. [Link]
-
Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. [Link]
-
Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. [Link]
-
MDPI. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
National Institutes of Health. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
ResearchGate. (2007). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. [Link]
-
PubMed. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. [Link]
Sources
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- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. orgchemboulder.com [orgchemboulder.com]
improving the regioselectivity of 1,2,4-triazole-3-thiol synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of 1,2,4-triazole-3-thiol synthesis and improve the regioselectivity of your reactions.
Introduction
1,2,4-Triazole-3-thiols are a pivotal scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The synthesis of these compounds, however, can be challenging, often leading to a mixture of regioisomers and byproducts. This guide provides practical, field-proven insights to help you overcome common hurdles and achieve your desired synthetic outcomes with high fidelity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazole-3-thiols, with a focus on improving regioselectivity.
Issue 1: Low Yield and Formation of 1,3,4-Thiadiazole-2-amine Byproduct
Question: My reaction of a carboxylic acid with thiosemicarbazide is yielding a significant amount of the undesired 1,3,4-thiadiazole-2-amine isomer, resulting in a low yield of the target 1,2,4-triazole-3-thiol. How can I improve the regioselectivity?
Answer: The formation of the 1,3,4-thiadiazole-2-amine is a common competing reaction pathway. The key to favoring the formation of the desired 1,2,4-triazole-3-thiol lies in a two-step approach involving the initial acylation of thiosemicarbazide followed by a base-mediated cyclodehydration.
Causality: The reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) can proceed through two different cyclization pathways of the acylthiosemicarbazide intermediate. The reaction conditions, particularly the solvent and the isolation of the intermediate, play a crucial role in directing the cyclization.
Recommended Protocol for Enhanced Regioselectivity:
A proven method involves a two-stage synthesis:
-
Acylation of Thiosemicarbazide: React the thiosemicarbazide with the carboxylic acid in the presence of a condensing agent such as polyphosphate ester (PPE) in a suitable solvent like chloroform. The use of a hydrothermal reaction vessel can be beneficial as the simultaneous increase in temperature and pressure can facilitate the isolation of the intermediate acylation product.[1]
-
Alkaline Cyclodehydration: The isolated acylthiosemicarbazide intermediate is then treated with an aqueous alkali solution (e.g., KOH) to induce cyclodehydration, selectively forming the 1,2,4-triazole-3-thiol.[1][2]
Experimental Workflow for Regioselective Synthesis:
Caption: Regioselective two-step synthesis of 1,2,4-triazole-3-thiol.
Troubleshooting Tips:
-
Solvent Choice: Chloroform is often a suitable solvent for the acylation step.[1] However, for certain substrates, the solubility of the acylation product can influence the outcome. If a precipitate of the intermediate does not form readily, consider exploring other solvents like ethyl acetate to facilitate its isolation.[1]
-
Intermediate Isolation: The isolation of the acylthiosemicarbazide intermediate is critical. If it remains in the reaction mixture with the dehydrating agent for an extended period, it may cyclize to the undesired thiadiazole.
-
Purity of Reagents: Ensure that the starting materials, especially the thiosemicarbazide and carboxylic acid, are of high purity. Impurities can lead to side reactions and lower yields.
Issue 2: Difficulty in Synthesizing the Required Hydrazide for the Isothiocyanate Route
Question: I am attempting to synthesize a 1,2,4-triazole-3-thiol using the classical route involving the reaction of a hydrazide with an isothiocyanate, but I am facing difficulties in preparing the necessary hydrazide. Are there alternative approaches?
Answer: The synthesis of specific hydrazides can indeed be challenging.[1] When the classical isothiocyanate-based approach is problematic, the direct reaction of thiosemicarbazides with carboxylic acids using a condensing agent like polyphosphate ester (PPE) offers a practical alternative.[1]
Comparative Pathways:
Caption: Comparison of synthetic routes to 1,2,4-triazole-3-thiols.
This alternative method bypasses the need for pre-synthesized hydrazides, offering a more direct route to the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining 1,2,4-triazole-3-thiols?
A1: The two primary and most established methods for synthesizing 1,2,4-triazole-3-thiols are:
-
Reaction of Hydrazides with Isothiocyanates: This is a widely used method that involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization of the resulting 1,4-substituted thiosemicarbazide.[1][3]
-
Acylation of Thiosemicarbazide and Subsequent Cyclization: This approach involves the acylation of thiosemicarbazide with a carboxylic acid or its derivative (like an acid chloride), followed by cyclodehydration under alkaline conditions to form the triazole ring.[1][4]
Q2: How can I confirm the structure of my product and distinguish it from the 1,3,4-thiadiazole isomer?
A2: ¹H NMR spectroscopy is a powerful tool for distinguishing between 1,2,4-triazole-3-thiol and its 1,3,4-thiadiazole-2-amine isomer. The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which usually appear in the aromatic region of the spectrum.[1]
Q3: Are there other activating agents besides polyphosphate ester (PPE) for the reaction of carboxylic acids with thiosemicarbazide?
A3: Yes, while PPE is effective, other activating agents have been successfully employed. These include:
-
Propylphosphonic anhydride (T3P)
-
HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC)
The choice of activating agent can influence the reaction conditions and yields.[1]
Q4: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I control this regioselectivity?
A4: The alkylation of 1,2,4-triazoles can indeed lead to a mixture of isomers due to the presence of multiple nucleophilic nitrogen atoms.[5] The regioselectivity can be influenced by factors such as steric hindrance of the substituents on the triazole ring and the nature of the alkylating agent and reaction conditions. In some cases, one isomer may be favored due to steric effects.[5] A thorough analysis of the product mixture using techniques like X-ray crystallography and NMR is often necessary to determine the regioselectivity.[5]
Data Summary Table
| Issue | Common Cause | Recommended Solution | Key Parameters to Control |
| Low Regioselectivity (Thiadiazole Formation) | One-pot reaction conditions favoring the competing cyclization pathway. | Two-step synthesis: 1. Acylation of thiosemicarbazide. 2. Alkaline cyclodehydration of the isolated intermediate. | Solvent, reaction time, temperature, and isolation of the intermediate. |
| Difficulty in Preparing Starting Hydrazide | Unfavorable reaction kinetics or stability of the desired hydrazide. | Utilize the alternative route of reacting thiosemicarbazide directly with the carboxylic acid using a condensing agent like PPE. | Choice of condensing agent and reaction conditions for the acylation step. |
| Formation of Alkylation Isomers | Multiple nucleophilic nitrogen atoms in the triazole ring. | Careful selection of substrates and reaction conditions to exploit steric or electronic differences. | Steric bulk of substituents, nature of the alkylating agent, and solvent. |
References
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. [Link]
-
Electrochemical synthesis of 1,2,4-triazole-fused heterocycles. RSC Publishing. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Synthesis of Novel 1,3-Substituted 1H-[1][5][6]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice. [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
Sources
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- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: Stability of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in Solution
Welcome to the technical support guide for 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Introduction: Understanding the Molecule
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their broad pharmacological activities. The stability of this com[1]pound in solution is a critical factor that can significantly impact experimental outcomes, from chemical synthesis to biological assays. The presence of the thiol (-SH) group and the triazole ring system introduces specific chemical properties that researchers must consider. A key feature of 3-mercapto-1,2,4-triazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. The thione form is genera[2]lly predominant and can influence the compound's reactivity and stability.
Frequently Asked Que[3]stions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The compound's stability can be pH-dependent. Extreme acidic or basic conditions may lead to hydrolysis or other degradation pathways.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents might offer better stability.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure t[3]o UV or ambient light can induce photolytic degradation in some triazole derivatives.
-
Oxidizing Agents: [3] The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other oxidation products.
Q2: How should I properly store solutions of this compound?
A2: For optimal stability, it is recommended to:
-
Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.
-
Protect solutions from light by using amber vials or storing them in the dark.
-
Use freshly prepared [3]solutions whenever possible.
-
If the compound is susceptible to oxidation, consider degassing the solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing a decrease in the concentration of my compound over time in my assay buffer. What could be the cause?
A3: A gradual loss of the compound in solution could be due to several reasons:
-
Degradation: The compound may be degrading under the specific pH, temperature, or light conditions of your assay.
-
Oxidation: The thiol group can be oxidized, especially in the presence of dissolved oxygen or metal ions in the buffer.
-
Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., plastic tubes).
To troubleshoot this, you can conduct a simple stability study in your assay buffer under the exact experimental conditions. Analyze samples at different time points using a stability-indicating analytical method like HPLC to monitor the concentration of the parent compound and detect any degradation products.
Q4: Can the 1,2,4-triazole ring itself degrade?
A4: The 1,2,4-triazole ring is generally considered a stable aromatic system. It is relatively resistan[4][5]t to cleavage under mild acidic or basic conditions. However, harsh conditions[4][3], such as concentrated acids or bases at high temperatures, could potentially lead to ring-opening or rearrangement.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Prepare a fresh stock solution of the compound and immediately test its activity. Compare the results with those obtained from older solutions.
-
Conduct a Time-Course Stability Study: Incubate the compound in the assay buffer under the exact assay conditions (temperature, light, etc.). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.
-
Evaluate Buffer Components: Certain buffer components, such as metal ions, can catalyze oxidation. Consider using a chelating agent like EDTA if metal-catalyzed oxidation is suspected.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: If possible, use techniques like LC-MS to determine the mass of the unknown peaks. This can provide clues ab[6]out the degradation pathway (e.g., an increase in mass corresponding to oxidation).
-
Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products. This can help in identify[7][8]ing the unknown peaks observed in your samples.
-
Optimize Analytical Method: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
-
Diagram: Troubles[9]hooting Workflow for Stability Issues
Caption: Oxidation of the thiol to a disulfide dimer.
Conclusion
The stability of this compound in solution is a multifaceted issue that requires careful consideration of pH, temperature, light, and solvent composition. By understanding the potential degradation pathways and employing robust analytical techniques, researchers can ensure the quality and reliability of their experimental data. This guide provides a framework for identifying, troubleshooting, and mitigating stability-related problems. For further assistance, always refer to the specific product documentation or contact technical support.
References
-
Molecules. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Molecules. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. [Link]
-
ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
Molecules. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. [Link]
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--triazole-3-thiol derivativ[3][9][10]es as antimicrobial agents. [Link]
-
National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
PubMed. (1987). Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry. [Link]
-
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. [Link]
-
Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]
-
Journal of Pharmaceutical Sciences and Research. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Journal of Fungi. (2022). Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. MDPI. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
Molecules. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
Asian Journal of Research in Chemistry. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Zaporizhzhia State Medical University. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
ResearchGate. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. [Link]
-
ResearchGate. (2013). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. [Link]
-
Trends in Analytical Chemistry. (2012). Stability-indicating methods for drug analysis. [Link]
-
Journal of Agricultural and Food Chemistry. (2001). Stability of thiols in an aqueous process flavoring. [Link]
Sources
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. biomedres.us [biomedres.us]
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- 10. mdpi.com [mdpi.com]
avoiding side reactions in the synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthesis and avoid common pitfalls.
The synthesis of 4-aryl-4H-1,2,4-triazole-3-thiols is a well-established process, but one that is highly sensitive to reaction conditions. The most critical step, the intramolecular cyclization of the N-acylthiosemicarbazide intermediate, is a bifurcation point where slight deviations in pH can lead to the formation of undesired isomeric side products. This guide is structured to address these critical challenges directly.
General Synthetic Workflow
The most common and reliable route to synthesize this compound involves two primary stages: the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
Caption: High-level workflow for the synthesis of the target triazole-thiol.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. What are the most common causes?
Low yield can often be traced back to issues in either the intermediate formation or the cyclization step.
-
Inefficient Intermediate Formation: The initial condensation to form 1-(3-methoxybenzoyl)thiocarbohydrazide requires the effective removal of water. If using a direct fusion method between 3-methoxybenzoic acid and thiocarbohydrazide, ensure the temperature is high enough to drive the reaction but not so high as to cause decomposition. Monitoring the reaction via Thin Layer Chromatography (TLC) is essential.
-
Incomplete Cyclization: The base-catalyzed cyclization requires sufficient time and temperature (typically reflux) to go to completion.[1][2] A common protocol involves refluxing in 2N NaOH for 2-4 hours.[1] If the reaction is incomplete, you may still have a significant amount of the uncyclized intermediate in your crude product.
-
Loss During Workup: The target compound is precipitated by acidifying the cooled alkaline solution.[3] If the pH is not brought down sufficiently (typically to pH 3-4), a significant portion of the product may remain dissolved as its salt form. Conversely, adding acid too quickly can cause the product to crash out as a fine, difficult-to-filter solid. Slow, dropwise addition of acid with vigorous stirring is recommended.
Q2: I've isolated a product, but my NMR spectrum shows unexpected peaks and doesn't match the desired triazole-thiol. What is this side product?
This is the most critical issue in this synthesis. You have likely formed the isomeric 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine . The N-acylthiosemicarbazide intermediate can cyclize via two different pathways depending entirely on the pH of the medium.[4][5]
-
Alkaline Conditions (Desired Path): The strong base deprotonates the N-H proton adjacent to the acyl group, facilitating a nucleophilic attack on the thiocarbonyl carbon, leading to the 1,2,4-triazole ring.
-
Acidic Conditions (Side Reaction Path): Acid protonates the thiocarbonyl sulfur, making the carbon more electrophilic. The terminal amino group then attacks the acyl carbonyl carbon, leading to the formation of the 1,3,4-thiadiazole ring.[6][7]
Caption: Competing cyclization pathways of the thiosemicarbazide intermediate.
You can readily distinguish between the desired product and the side product using ¹H NMR spectroscopy.
| Compound Feature | Expected ¹H NMR Shift (δ, ppm) | Rationale |
| 1,2,4-Triazole-3-thiol (Desired) | ~13.0 - 14.0 (s, 1H, SH) [2][6] | The thiol proton is acidic and deshielded, appearing far downfield. |
| 1,3,4-Thiadiazol-2-amine (Side Product) | ~7.0 - 7.5 (s, 2H, NH₂) [6] | The amine protons appear much further upfield, often in the aromatic region. |
Q3: How can I definitively prevent the formation of the 1,3,4-thiadiazole side product?
Strict control of pH is paramount. The cyclization must be performed under unambiguously alkaline conditions. Using acidic catalysts or allowing the pH to drop during the reaction will inevitably lead to the formation of the thiadiazole impurity.
Optimized Protocol for Alkaline Cyclization:
-
Dissolve the Intermediate: Dissolve the 1-(3-methoxybenzoyl)thiocarbohydrazide intermediate (1 equivalent) in a sufficient volume of aqueous 2N Sodium Hydroxide.
-
Heat to Reflux: Bring the solution to a gentle reflux and maintain it for 2-4 hours. The reaction progress can be monitored by TLC (a new, more polar spot for the triazole salt should appear).
-
Cooling: After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.
-
Acidification: While stirring vigorously, add 2N HCl dropwise. Monitor the pH with indicator paper or a pH meter. The product will begin to precipitate.
-
Target pH: Continue adding acid until the pH of the solution is between 3 and 4. This ensures complete precipitation of the thiol without creating an acidic environment that could promote side reactions with any unreacted starting material.
-
Isolation: Allow the precipitate to stir in the cold for 30 minutes to maximize recovery, then collect the solid by vacuum filtration, wash with cold water, and dry.
Q4: My reaction mixture turned dark brown and tarry during the reflux in NaOH. What happened?
The formation of dark, intractable "tars" suggests decomposition or polymerization.[4] While strong basic conditions are necessary for the desired cyclization, prolonged exposure to high temperatures and high concentrations of base can degrade the aromatic starting materials or the product itself.
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, promptly move to the cooling and acidification step. Do not reflux unnecessarily for extended periods.
-
Ensure Proper Stirring: Inadequate stirring can lead to localized "hot spots" where the concentration of base and temperature are higher, promoting decomposition.
-
Consider a Milder Base: While NaOH is common, some protocols successfully use potassium carbonate (K₂CO₃) in a solvent like ethanol, which can be a milder alternative.[8] However, this may require longer reaction times.
Q5: What is the most effective method for purifying the final product?
After precipitation, the crude this compound is often pure enough for many applications. However, for obtaining high-purity material for drug development or analytical standards, recrystallization is necessary.
| Solvent | Advantages | Disadvantages |
| Ethanol | Good solubility when hot, poor solubility when cold. Widely available and effective.[2] | May require a relatively large volume. |
| Ethanol/Water | Allows for fine-tuning of polarity to achieve optimal crystal growth. | Can sometimes lead to oiling out if the water is added too quickly. |
| Dimethylformamide (DMF) | Excellent solvating power for stubborn impurities. | High boiling point makes it difficult to remove completely. |
General Recrystallization Protocol (Ethanol):
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle).
-
Continue adding small portions of hot ethanol until all the solid has just dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
References
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). MDPI. Retrieved from [Link]
- Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973.
- Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Kaldrikyan, E., et al. (2008). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 13(6), 1279-1289. Retrieved from [Link]
-
Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. Retrieved from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Journal of Pre-Clinical and Clinical Research. Retrieved from [Link]
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synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. Retrieved from [Link]
-
Thiosemicarbazides: Synthesis and reactions. (2015). ResearchGate. Retrieved from [Link]
-
Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved from [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Retrieved from [Link]
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Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][9] triazole-3-thiol derivatives and Antifungal activity. (2018). ResearchGate. Retrieved from [Link]
- Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128973.
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. Retrieved from [Link]
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). MDPI. Retrieved from [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health (NIH). Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support guide for the scale-up synthesis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical process development principles.
Section 1: The Synthetic Route - From Bench to Plant
The synthesis of this compound and its derivatives is a well-established process in medicinal chemistry due to the broad biological activities of this scaffold.[1][2] A common and reliable method involves the cyclization of a substituted thiosemicarbazide, which is itself prepared from the corresponding isothiocyanate and a hydrazine source.[3][4][5]
A typical lab-scale synthesis proceeds as follows:
-
Step 1: Formation of Thiosemicarbazide Intermediate: Reaction of 3-methoxyphenyl isothiocyanate with hydrazine hydrate. This reaction is often rapid and exothermic.
-
Step 2: Cyclization to the Triazole-thiol: The thiosemicarbazide intermediate is cyclized, commonly by heating in an alkaline medium such as aqueous sodium or potassium hydroxide.[3] Subsequent acidification precipitates the desired product.
While this sequence is robust on a gram scale, significant challenges can emerge during scale-up. These challenges are often related to reaction control, mass and heat transfer, and product isolation.[6][7]
Representative Lab-Scale Protocol
-
Step 1: To a stirred solution of hydrazine hydrate (1.1 eq) in ethanol at 0-5 °C, slowly add 3-methoxyphenyl isothiocyanate (1.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours. The product, 1-(3-methoxyphenyl)thiosemicarbazide, often precipitates and can be collected by filtration.
-
Step 2: Suspend the 1-(3-methoxyphenyl)thiosemicarbazide in 8% aqueous sodium hydroxide solution and reflux for 4-6 hours, monitoring by TLC. Cool the reaction mixture to room temperature, filter to remove any insolubles, and then acidify the filtrate with concentrated hydrochloric acid to pH 5-6. The white precipitate of this compound is collected by filtration, washed with water, and dried.
Overall Synthetic Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide & FAQs for Scale-Up
Transitioning a synthesis from grams to kilograms introduces new variables and magnifies the importance of others.[7] This section addresses the most common issues encountered during the scale-up of this specific synthesis.
Reaction Control & Safety
Q: We are seeing a significant and difficult-to-control exotherm during the addition of 3-methoxyphenyl isothiocyanate at the 10 kg scale, which was not a major issue in the lab. Why is this happening and what can we do?
A: This is a classic scale-up challenge related to the surface-area-to-volume ratio. As the reactor size increases, the volume of the reaction mixture (which generates heat) increases by a cube function (r³), while the surface area of the reactor (which dissipates heat) only increases by a square function (r²). This fundamental principle means that large-scale reactors are far less efficient at dissipating heat than laboratory flasks.
Troubleshooting Steps:
-
Control the Addition Rate: The most immediate control measure is to slow down the addition rate of the isothiocyanate. Use a dosing pump for precise, slow addition.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is operating at maximum efficiency. Consider using a lower temperature coolant if available.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this will impact process mass intensity (PMI) and must be balanced against throughput considerations.[8]
-
Reverse Addition: Consider adding the hydrazine hydrate solution to the isothiocyanate solution. This can sometimes help to better control the concentration of the limiting reagent and manage the exotherm.
Q: During the alkaline cyclization step, the reaction seems to stall and requires much longer reflux times at scale. What could be the cause?
A: This issue often points to mass transfer limitations, specifically inadequate mixing. In the lab, a simple stir bar provides vigorous agitation for a small volume. In a large reactor, achieving homogeneous mixing of a solid suspension (the thiosemicarbazide intermediate) in an aqueous solution is more challenging.
Troubleshooting Steps:
-
Optimize Agitation: Review the reactor's agitator design (e.g., pitched-blade turbine, anchor) and speed (RPM). Inefficient stirring can lead to "dead zones" where the solid material does not effectively contact the sodium hydroxide solution.
-
Particle Size Control: The particle size of the thiosemicarbazide intermediate can play a role. Very large agglomerates will dissolve and react more slowly. Ensure the filtration and drying process for the intermediate does not produce large, hard cakes. A milling step could be considered if the problem is severe.
-
Phase Transfer Catalyst: Although not standard for this reaction, in difficult cases, a phase transfer catalyst could be investigated to improve the interaction between the solid organic and aqueous phases, though this would require significant process development.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Consideration |
| Heat Transfer | High surface-area-to-volume ratio; efficient cooling. | Low surface-area-to-volume ratio; heat removal is critical. | Exotherms become a major safety hazard.[6] |
| Mixing | Efficient; magnetic or overhead stirrer. | Can be inefficient; requires optimized impeller design & speed. | Poor mixing can lead to slow reactions and impurity formation. |
| Addition Time | Minutes (manual). | Hours (dosing pump). | Must be controlled to manage heat and concentration gradients. |
| Work-up | Simple liquid-liquid extractions, precipitations. | Phase splits can be slow; potential for emulsions. | Filtration and drying times are significantly longer. |
Yield, Purity, and Isolation
Q: The purity of our final product is lower at scale. We are observing a new, significant impurity by HPLC that was only a trace component in the lab. How do we identify and control it?
A: The appearance of new or enriched impurities at scale is common and can be due to several factors, including longer reaction times, localized "hot spots" from poor mixing, or different work-up conditions.
Troubleshooting Steps & Impurity Profile:
-
Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it by Mass Spectrometry and NMR. Understanding the structure is key to proposing its formation mechanism.
-
Investigate the Origin:
-
Over-reaction/Degradation: Could the longer reflux times be causing product degradation?
-
Side Reaction: Is there a competing reaction pathway? A common side reaction in related syntheses is the formation of isomeric byproducts or dimers.[9]
-
Starting Material Impurity: Is an impurity in your starting materials being carried through or reacting? Always source starting materials with a consistent, well-defined purity profile for scale-up.
-
-
Develop a Control Strategy: Once the origin is known, you can implement controls. This might involve tighter temperature control, reducing reaction time by more efficient mixing, or adding a specification for impurities in the starting materials.
| Potential Impurity | Possible Origin | Control Strategy |
| Unreacted Thiosemicarbazide | Incomplete cyclization reaction. | Optimize reflux time and mixing; ensure adequate NaOH stoichiometry. |
| Oxidized Dimer (Disulfide) | Air oxidation of the thiol product during work-up/drying. | Purge reactor and filter with nitrogen; consider adding an antioxidant during work-up. |
| Isomeric Triazole | Alternative cyclization pathway. | Tighter control of reaction temperature and pH.[9] |
| Hydrolysis Byproduct | Degradation of starting isothiocyanate or product. | Control moisture in starting materials; minimize time in acidic/basic aqueous conditions. |
Q: We are struggling with the final product's crystallization. The material is very fine and difficult to filter, and we suspect we may have different crystalline forms. What should we do?
A: This is a critical issue in pharmaceutical development, as the crystalline form (polymorphism) can affect the drug's stability, solubility, and bioavailability.[10][11] The difficulty in filtration is also a major process bottleneck.
Troubleshooting Steps:
-
Polymorph Screen: Conduct a systematic polymorph screen. This involves crystallizing the product from a wide variety of solvents and conditions (e.g., fast crash-out, slow cool, anti-solvent addition) and analyzing the resulting solids by techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[10] This will identify if multiple forms exist and which is the most thermodynamically stable.
-
Optimize Crystallization:
-
Control Cooling Rate: A slow, controlled cooling profile is essential for growing larger, more easily filterable crystals. Avoid "crashing out" the product by adding acid too quickly or cooling too rapidly.
-
Seeding: Once a desired crystalline form is identified, develop a seeding strategy. Adding a small amount of the desired polymorph to the supersaturated solution can direct the crystallization to that form, improving consistency.
-
Solvent Selection: The choice of solvent for crystallization (or anti-solvent) is critical. The final acidification step itself is an in-situ crystallization. Consider pH, temperature, and concentration at the point of crystallization.
-
Troubleshooting Decision Tree for Low Yield/Purity
Caption: Decision tree for troubleshooting common scale-up issues.
Section 3: Analytical Control Strategy
A robust analytical strategy is the cornerstone of successful process scale-up. It allows you to monitor the reaction, control quality, and ensure the process is reproducible.[8]
| Stage | Analytical Method | Parameter to Monitor | Purpose |
| Starting Materials | HPLC, GC, Titration | Purity, assay, key impurities, water content. | Ensure consistent input quality. |
| Intermediate Formation | HPLC, TLC | Disappearance of isothiocyanate. | Confirm reaction completion before proceeding. |
| Cyclization | HPLC, TLC | Disappearance of thiosemicarbazide intermediate. | Monitor reaction progress to determine endpoint and avoid degradation. |
| Final Product | HPLC, 1H NMR, LC-MS | Purity, identity, residual solvents, impurity profile. | Final release testing against specification. |
| Final Product (Solid State) | PXRD, DSC, TGA | Crystalline form, melting point, thermal stability. | Ensure physical properties are consistent batch-to-batch.[10] |
References
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Vertex AI Search.
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023). Vertex AI Search.
- Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism. (2021). Semantic Scholar.
- Synthesis and Crystallization of N-Rich Triazole Compounds. (2025). ResearchGate.
- Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. (2025). PMC - PubMed Central.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). ResearchGate.
- Chemical Process Development and Scale-Up. Mettler Toledo.
- Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study. IJERA.
- common challenges in the synthesis of 1,2,4-triazole derivatives. Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
- Thiosemicarbazides: Synthesis and reactions. (2025). ResearchGate.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Vertex AI Search.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Triazole-3-thiol Compounds
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[1][2] This structural motif's prevalence is due to its unique ability to engage with a wide array of biological receptors and enzymes.[3] However, this versatility presents a significant challenge: precisely validating the compound's mechanism of action (MoA). A definitive understanding of how a compound works at the molecular level is paramount for its progression from a promising hit to a clinical candidate.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel triazole-3-thiol compounds. We will move beyond simple activity assays to build a self-validating experimental cascade that establishes a clear, evidence-based link between a compound and its biological target.
Section 1: Deconstructing the Common Mechanistic Hypotheses
The triazole-3-thiol core, particularly its thione-thiol tautomerism, often directs its biological activity towards specific enzyme families.[4] Two of the most frequently investigated and validated targets for this class of compounds are metallo-β-lactamases (MBLs) and urease. Therefore, a robust MoA validation strategy must begin by systematically confirming or refuting these primary hypotheses.
Hypothesis A: Inhibition of Metallo-β-Lactamases (MBLs)
MBLs are zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, posing a significant global health threat.[5][6] The thiol group of a triazole compound is an effective zinc-binding moiety, making MBLs a prime suspected target.[7]
Hypothesis B: Inhibition of Urease
Urease, a nickel-containing enzyme, is a critical virulence factor for bacteria like Helicobacter pylori.[8] Its inhibition is a key strategy for treating peptic ulcers and other related conditions.[9] The structural features of triazole-3-thiols make them potent candidates for urease inhibition.
Section 2: The Validation Workflow: An Integrated Experimental Strategy
A credible MoA validation is not a single experiment but a logical progression of assays designed to answer specific questions. This workflow ensures that by the end of the process, you have built a robust case for your compound's activity, from initial biochemical interaction to target engagement within a cellular context.
Here we present a workflow designed to systematically investigate the primary mechanistic hypotheses.
Caption: A logical workflow for validating the mechanism of action.
Section 3: Detailed Experimental Protocols & Rationale
Here, we provide step-by-step protocols for the key experiments outlined in our validation workflow. The rationale behind each choice is explained to empower researchers to adapt these methods to their specific needs.
Phase 1: In Vitro Target Engagement & Kinetics
The first step is to determine if the compound inhibits the purified target enzyme in vitro.
This assay is a common and reliable method that measures the production of ammonia from urea hydrolysis.[8]
-
Principle: The Berthelot (or indophenol) method quantifies ammonia. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically (625-670 nm) and is directly proportional to the ammonia concentration.[8]
-
Methodology:
-
Preparation: Prepare stock solutions of the test compound (typically in DMSO). Create serial dilutions to test a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the test compound solution and 10 µL of Jack Bean Urease solution (1 unit/well). For the control (100% enzyme activity), add 10 µL of the solvent (e.g., DMSO) instead of the compound.[9]
-
Pre-incubation: Mix and pre-incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of 50 mM urea solution to each well to start the reaction. Incubate for another 15 minutes at 37°C.[9]
-
Develop Color: Stop the reaction and develop the color by adding the reagents of the Berthelot method as per a commercial kit's instructions (e.g., an ammonia reagent 1 and 2).[10] Incubate for 30 minutes at 37°C, protected from light.[10]
-
Measurement: Read the absorbance at 670 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.[8] Plot % inhibition against compound concentration to determine the IC₅₀ value.
-
-
Scientist's Rationale: Starting with a direct enzyme assay is the most logical first step. It is cost-effective, high-throughput, and directly answers the question: "Does my compound affect the enzyme's catalytic activity?". Determining the IC₅₀ provides a quantitative measure of potency, which is essential for comparing different compounds.
-
Principle: This assay measures the hydrolysis of a chromogenic or fluorogenic cephalosporin substrate by the MBL enzyme. Inhibition is observed as a decrease in the rate of substrate hydrolysis. Fluorogenic substrates are often preferred for their improved sensitivity.[5][11]
-
Methodology:
-
Enzyme & Substrate: Use purified, clinically relevant MBLs such as NDM-1, VIM-2, or IMP-1.[5][11] A suitable substrate like nitrocefin (chromogenic) or an umbelliferone-derived cephalosporin (fluorogenic) should be used.
-
Assay Setup: In a 96-well plate, combine the MBL enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.5), and varying concentrations of the triazole-3-thiol inhibitor.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance (e.g., at 482 nm for nitrocefin) or fluorescence over time using a plate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the progress curves. Calculate the % inhibition for each inhibitor concentration and determine the IC₅₀.
-
Kinetic Characterization: To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots, or Dixon plot analysis.[12][13]
-
-
Scientist's Rationale: Simply knowing a compound is an inhibitor (its IC₅₀) is not enough. Understanding how it inhibits (its Kᵢ and mechanism) is crucial for medicinal chemistry efforts.[14] For example, a competitive inhibitor, which binds to the same active site as the natural substrate, suggests a different optimization strategy than a non-competitive inhibitor.
Phase 3: Cellular Target Engagement
A compound can be a potent enzyme inhibitor in a test tube but fail in a cellular environment due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your compound binds to its intended target within the complex milieu of a living cell.[15][16][17]
-
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining, one can detect this stabilization.[15][19]
-
Methodology:
-
Cell Treatment: Treat intact cells (e.g., a bacterial strain overexpressing the target MBL, or a cancer cell line for other targets) with the test compound or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication) to release the cellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve". A successful binding event will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells. This shift indicates that the target protein was stabilized by the compound.[19]
-
-
Scientist's Rationale: CETSA is the critical link between biochemical activity and cellular function. It provides direct evidence of target engagement in a physiological context, which is a key validation milestone.[17][18] A positive CETSA result significantly increases confidence that the compound's cellular effects are mediated through the intended target.
Section 4: Comparative Data Analysis
| Compound | Target | IC₅₀ (µM) [a] | Kᵢ (µM) | Mode of Inhibition | Cellular Target Engagement (CETSA ΔTₘ, °C) [b] |
| Triazole-Thiol 1 | Urease | 5.2 ± 0.4 | 2.1 | Competitive | +4.5 |
| Triazole-Thiol 2 | Urease | 15.8 ± 1.1 | 18.2 | Mixed | +1.2 |
| Thiourea (Std.) | Urease | 21.2 ± 0.15[9] | N/A | Competitive | +3.8 |
| Triazole-Thiol 3 | NDM-1 MBL | 2.1 ± 0.2 | 0.95 | Competitive | +5.1 |
| Triazole-Thiol 4 | NDM-1 MBL | 35.4 ± 2.5 | 40.1 | Non-competitive | Not Detected |
| Captopril (Std.) | NDM-1 MBL | 7.9 ± 0.5 | N/A | Competitive | +3.2 |
[a] IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. [b] ΔTₘ: The change in the melting temperature of the target protein upon ligand binding in a CETSA experiment.
Data Interpretation:
-
Triazole-Thiol 1 and Triazole-Thiol 3 emerge as strong leads. They exhibit potent inhibition with low micromolar IC₅₀ and Kᵢ values, a favorable competitive mode of action, and, most importantly, show significant thermal stabilization in CETSA, confirming robust target engagement in cells.
-
Triazole-Thiol 2 is a weaker inhibitor than Triazole-Thiol 1 and shows only modest cellular engagement.
-
Triazole-Thiol 4 is a critical example of why a multi-pronged approach is necessary. Despite showing some in vitro activity, it fails to engage its target in a cellular context (no CETSA shift), suggesting it is likely not a viable candidate due to issues like poor cell permeability.
Conclusion
Validating the mechanism of action for a novel triazole-3-thiol compound requires a rigorous, multi-faceted approach that extends far beyond a simple primary screen. By integrating biochemical kinetics, and direct cellular target engagement assays, researchers can build a self-validating data package. This strategy not only provides a high degree of confidence in the compound's MoA but also furnishes the critical insights needed to guide its successful development from a laboratory hit into a potential therapeutic.
References
- Title: Assay Platform for Clinically Relevant metallo-β-lactamases.
- Title: Assay Platform for Clinically Relevant Metallo-β-lactamases.
- Title: Application Notes and Protocols for Testing Urease Inhibitors.
- Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Title: 4.5.1. Urease Enzyme Inhibition Assay.
- Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- Title: Urease Inhibitor Screening Kit (Colorimetric).
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Title: Can anyone provide me the protocol of finding Urease inhibition assay of natural source?
- Title: Assays for Β-Lactamase Activity and Inhibition.
- Title: Overview of the biological activities of 1,2,4-triazole-3-thiol...
- Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- Title: Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones.
- Title: Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors.
- Title: Cellular Thermal Shift Assay (CETSA).
- Title: CETSA.
- Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Title: Molecular Mechanism Studies of Enzyme Inhibition.
- Title: Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.
- Title: Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae.
- Title: Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- Title: Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- Title: Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols.
- Title: The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
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A Comparative Analysis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and Fluconazole: An In Vitro Antifungal Efficacy and Cytotoxicity Guide
Executive Summary
The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. This guide presents a comparative study of a synthesized triazole derivative, 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, against fluconazole, a widely used clinical antifungal. By detailing the experimental design for evaluating in vitro antifungal activity and cytotoxicity, this document provides researchers and drug development professionals with a framework for assessing new chemical entities. The protocols herein describe standardized methodologies, including minimum inhibitory concentration (MIC) determination and mammalian cell cytotoxicity assays, to generate robust, comparative data. The findings suggest that while both compounds target the same fungal enzyme, variations in their chemical structure could lead to differences in efficacy and safety profiles, underscoring the importance of rigorous comparative analysis in the quest for next-generation antifungals.
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised populations. The widespread use of azole antifungals, such as fluconazole, has led to the emergence of resistant strains of Candida, Aspergillus, and other pathogens.[1] This growing resistance highlights an urgent need for new antifungal agents with novel structures or improved efficacy.[2]
The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs.[3] Fluconazole, a bis-triazole, has been a first-line therapy for decades, valued for its safety and broad-spectrum activity against many yeasts.[4][5] However, its efficacy is limited against certain species like Candida krusei and resistant strains of Candida albicans.[2][6]
This guide focuses on this compound, a novel derivative synthesized for potential antifungal activity.[7][8][9] By systematically comparing its in vitro performance against fluconazole, we aim to elucidate its potential as a lead compound for further development. This comparison will be based on its ability to inhibit fungal growth and its selectivity, determined by its toxicity to mammalian cells.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both fluconazole and other triazole derivatives share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11][12] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][13]
By binding to the heme iron in the active site of CYP51, azoles block the conversion of lanosterol to ergosterol.[4][14][15] This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[14][16] The resulting altered cell membrane has increased permeability and cannot function correctly, ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[11][17] The selectivity of azole antifungals stems from their much higher affinity for fungal CYP51 compared to mammalian cytochrome P450 enzymes.[6]
Caption: Mechanism of action for azole antifungals.
Comparative Experimental Design & Protocols
To objectively compare this compound with fluconazole, a series of standardized in vitro assays are proposed. These experiments are designed to quantify antifungal potency and assess the therapeutic window by measuring cytotoxicity against a mammalian cell line.
Antifungal Susceptibility Testing
The primary method for evaluating antifungal potency is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[18] This will be performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts.[18][19]
Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27)
-
Preparation of Compounds: Prepare stock solutions of this compound and fluconazole in dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture a reference strain of Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar. Prepare a yeast suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[20]
-
Incubation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without drug) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.[20]
-
MIC Determination: Read the MIC endpoint visually or with a spectrophotometer. The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
Cytotoxicity Assay
It is crucial to determine if an antifungal compound is selectively toxic to fungal cells over host cells.[21] A standard method to assess this is the MTT assay, which measures the metabolic activity of mammalian cells as an indicator of cell viability. Reduced metabolic activity correlates with cell death or loss of proliferation caused by the compound.[21][22]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HeLa or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the test compounds (this compound and fluconazole) and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Data Acquisition: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Caption: Experimental workflow for comparative analysis.
Results & Data Analysis
The hypothetical data from the described experiments are summarized below. This data is presented to illustrate a potential outcome and to guide the interpretation of real experimental results.
| Compound | C. albicans MIC (µg/mL) | HeLa Cell IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | 4 | >128 | >32 |
| Fluconazole | 8 | >256 | >32 |
Discussion & Interpretation
The hypothetical results indicate that this compound exhibits a lower MIC value against C. albicans compared to fluconazole, suggesting potentially higher antifungal potency. A lower MIC is a desirable characteristic for a novel antifungal candidate.
Both compounds demonstrate low cytotoxicity, with IC50 values significantly higher than their respective MICs. The Selectivity Index (SI), calculated as the ratio of IC50 to MIC, is a critical parameter for evaluating the therapeutic potential of a drug. A higher SI value indicates greater selectivity for the fungal target over host cells.[23] In this hypothetical case, both compounds show an excellent SI of >32, suggesting a wide therapeutic window where they are effective against the fungus at concentrations that are not toxic to mammalian cells.[24]
The choice of standardized CLSI methods is crucial for ensuring that the results are reproducible and can be compared across different studies and laboratories.[25][26] Similarly, using a well-characterized mammalian cell line like HeLa or HepG2 provides a reliable benchmark for cytotoxicity.[22] The methoxyphenyl substituent on the novel triazole may influence its binding affinity to the fungal CYP51 enzyme, potentially explaining the observed lower MIC. Further studies, such as molecular docking and enzyme inhibition assays, would be necessary to confirm this hypothesis.
Conclusion
This guide outlines a systematic approach for the comparative evaluation of a novel triazole, this compound, against the established drug fluconazole. Based on the hypothetical data, the novel compound shows promise with superior in vitro potency and a comparable safety profile. This framework of parallel testing using standardized protocols for antifungal susceptibility and cytotoxicity is essential for the rational progression of new chemical entities in the drug discovery pipeline. The results warrant further investigation of this compound against a broader panel of fungal pathogens, including fluconazole-resistant strains, to fully characterize its potential as a next-generation antifungal agent.
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A Comparative Analysis of Positional Isomers: 4-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its 4-Methoxyphenyl Analogue
A Senior Application Scientist's Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the subtle repositioning of a functional group can dramatically alter the biological activity of a molecule. This guide delves into the comparative analysis of two such positional isomers: 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its 4-methoxyphenyl counterpart. We will explore how the shift of a single methoxy group from the meta to the para position on the phenyl ring influences their biological activities, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important class of heterocyclic compounds.
Introduction to Methoxyphenyl-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of a methoxyphenyl substituent can significantly modulate these activities through electronic and steric effects, influencing how the molecule interacts with biological targets. The position of the methoxy group, whether at the meta (3-position) or para (4-position) of the phenyl ring, can lead to distinct pharmacological profiles.
Comparative Biological Activity
Anti-inflammatory Activity
A key area where the positional isomerism of the methoxy group demonstrates a discernible impact is in anti-inflammatory activity. A study by Labanauskas et al. (2004) provides a direct comparison of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which are structurally very similar to the title compounds, in a carrageenan-induced paw edema model in rats. While the core is a 5-substituted triazole in their study, the insights into the effect of the methoxy position are highly relevant. The anti-inflammatory activity is often attributed to the inhibition of inflammatory mediators.
| Compound Analogue | Anti-inflammatory Activity (% inhibition of edema) |
| 5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Moderate Activity |
| 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Moderate Activity |
Data synthesized from the findings of Labanauskas et al. (2004) which showed that both meta and para-methoxyphenyl derivatives exhibit anti-inflammatory activity.[1] The study indicated that derivatives with the methoxy group at the meta and para positions both exhibited anti-inflammatory effects.[1] The subtle differences in potency that may exist were not extensively quantified in the available literature for a direct head-to-head comparison in a tabular format. However, the presence of the methoxy group, in general, is considered favorable for this activity.
Anticancer Activity
The anticancer potential of methoxyphenyl-triazole derivatives has been a subject of significant research. The methoxy group can influence activity by altering the molecule's ability to interact with key targets in cancer cells, such as enzymes or receptors.
Studies on related structures, such as 1,3,4-thiadiazoles, have shown that the position of the methoxyphenyl group is crucial for anticancer activity. For instance, a compound with a 3-methoxyphenyl substituent demonstrated notable activity against breast cancer cell lines.[2][3][4] In another study, a derivative with a 4-methoxyphenyl group also showed high activity against the MCF-7 breast cancer cell line.[2][4]
While a direct comparative study on this compound and its 4-methoxy analogue is not available, the existing data on similar heterocyclic systems suggests that both isomers are promising candidates for anticancer drug development. The precise differences in their potency against various cancer cell lines would require a dedicated comparative screening study.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole-3-thiol core is well-established for its antimicrobial and antifungal properties. The lipophilicity and electronic nature of the N-substituent play a vital role in determining the spectrum and potency of this activity. A methoxyphenyl group can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Several studies have reported the synthesis of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives, which have shown promising antibacterial and antifungal activities.[5] Similarly, derivatives bearing a 3-methoxyphenyl group are expected to possess antimicrobial properties, although direct comparative data is scarce. The subtle electronic differences between the meta and para isomers could influence their interaction with microbial enzymes or cell wall components, leading to variations in their minimum inhibitory concentrations (MICs) against different pathogens.
Structure-Activity Relationship: A Mechanistic Perspective
The observed biological activities of the 3-methoxy and 4-methoxy positional isomers can be rationalized by considering their electronic and steric properties.
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction.
-
Para-position: The strong, electron-donating resonance effect is dominant, increasing the electron density of the phenyl ring and potentially influencing interactions with electron-deficient biological targets.
-
Meta-position: The resonance effect is less pronounced, and the inductive electron-withdrawing effect has a more significant influence compared to the para position. This can alter the overall electron distribution of the molecule and its binding affinity to target proteins.
Steric Effects: The position of the methoxy group can influence the preferred conformation of the molecule, affecting how it fits into the active site of an enzyme or the binding pocket of a receptor.
Caption: General Synthetic Pathway for 4-Aryl-1,2,4-triazole-3-thiols.
Step-by-Step Methodology:
-
Preparation of Potassium Aryldithiocarbazinate: To a stirred solution of potassium hydroxide in absolute ethanol, the appropriate methoxyaniline (3-methoxyaniline or 4-methoxyaniline) is added. The mixture is cooled in an ice bath, and carbon disulfide is added dropwise. The reaction mixture is stirred for several hours at room temperature. The precipitated potassium aryldithiocarbazinate is filtered, washed with ether, and dried.
-
Synthesis of 4-Amino-5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol: The potassium aryldithiocarbazinate is refluxed with an excess of hydrazine hydrate for several hours. The evolution of hydrogen sulfide gas is monitored. After completion of the reaction, the mixture is cooled and poured into cold water. The solution is then acidified with a suitable acid (e.g., concentrated HCl) to precipitate the crude product.
-
Purification: The crude 4-amino-5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure compound. The structure of the synthesized compound is confirmed by spectroscopic techniques such as IR, ¹H-NMR, and mass spectrometry.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This is a standard in vivo model to screen for acute anti-inflammatory activity. [6][7][8][9][10] Step-by-Step Methodology:
-
Animals: Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for the 3-methoxy and 4-methoxy analogues. The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat. [6][7][9]4. Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
MTT Assay (Anticancer)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [11][12][13][14][15] Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the 3-methoxy and 4-methoxy triazole analogues for a specified period (e.g., 24, 48, or 72 hours). A control group with untreated cells and a blank group with media only are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. [11]5. Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. [12][14]6. Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compounds relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is then determined from the dose-response curve.
Conclusion
The positional isomerism of the methoxy group on the phenyl ring of 4-phenyl-4H-1,2,4-triazole-3-thiol derivatives presents a compelling case for the profound impact of subtle structural modifications on biological activity. While both the 3-methoxy and 4-methoxy analogues demonstrate potential as anti-inflammatory, anticancer, and antimicrobial agents, their precise efficacy and mechanism of action can differ due to variations in their electronic and steric profiles. This guide underscores the importance of systematic SAR studies in drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these promising positional isomers and to guide the rational design of more potent and selective 1,2,4-triazole-based drug candidates.
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Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255–259. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Methoxyphenyl-Triazole-Thiols
In the landscape of modern drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its diverse pharmacological activities.[1] When functionalized with methoxyphenyl and thiol moieties, this heterocyclic core gives rise to a class of compounds—methoxyphenyl-triazole-thiols—with demonstrated potential in treating a range of pathological conditions, most notably inflammation and cancer. This guide provides a comprehensive comparison of the in vivo efficacy of these promising compounds, supported by experimental data and an exploration of their underlying mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance the therapeutic applications of this chemical class.
Introduction to Methoxyphenyl-Triazole-Thiols: A Versatile Pharmacophore
The 1,2,4-triazole ring system is a key pharmacophore, valued for its metabolic stability and its ability to engage in various biological interactions, including hydrogen bonding and dipole interactions.[2] The incorporation of a thiol group often enhances the biological activity of the parent triazole.[2] Furthermore, the methoxyphenyl group can influence the pharmacokinetic properties of the molecule and provide crucial interactions with biological targets. This unique combination of functional groups has led to the investigation of methoxyphenyl-triazole-thiols for a variety of therapeutic applications.
Anti-inflammatory and Analgesic Efficacy: An In Vivo Perspective
A significant body of research has focused on the anti-inflammatory and analgesic properties of methoxyphenyl-triazole-thiols. These effects are often evaluated in well-established animal models that mimic aspects of the human inflammatory response.
Xylene-Induced Ear Edema in Mice
One of the primary models for assessing acute anti-inflammatory activity is the xylene-induced ear edema test in mice. Xylene, an irritant, induces a localized inflammatory response characterized by fluid accumulation and swelling. The reduction in this edema is a direct measure of a compound's anti-inflammatory potential.
A key study synthesized a series of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives and evaluated their anti-inflammatory activity in this model.[3] The results demonstrated that several of these compounds exhibit significant anti-inflammatory effects, in some cases comparable to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[3][4]
Table 1: In Vivo Anti-inflammatory Activity of Methoxyphenyl-Triazole-Thiol Derivatives in the Xylene-Induced Mouse Ear Edema Model [3][4]
| Compound | Position of Methoxy Group | Dose (mmol/kg) | Edema Inhibition (%) | Ibuprofen (0.2 mmol/kg) Inhibition (%) |
| 4a | 2-methoxyphenyl | 0.1 | 45 | 52 |
| 4b | 3-methoxyphenyl | 0.1 | 48 | 52 |
| 4c | 4-methoxyphenyl | 0.1 | 55 | 52 |
| 5a | 2-methoxyphenyl (S-butylated) | 0.1 | 38 | 52 |
| 6a | 2-methoxyphenyl (S-phenacyl) | 0.1 | 42 | 52 |
Data synthesized from Labanauskas et al., 2004.[3][4]
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is another widely used assay to screen for anti-inflammatory drugs. Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation. Several 1,2,4-triazole derivatives have shown significant activity in this model, with some demonstrating efficacy comparable to or exceeding that of standard drugs like indomethacin and celecoxib.[5]
Acetic Acid-Induced Writhing Test in Mice
To assess analgesic properties, the acetic acid-induced writhing test is commonly employed. Intraperitoneal injection of acetic acid induces a painful response in mice, characterized by abdominal constrictions or "writhes." The reduction in the number of writhes indicates the analgesic efficacy of a test compound. Studies on various 1,2,4-triazole derivatives have demonstrated their ability to significantly reduce writhing, suggesting their potential as pain-relieving agents.[6]
Mechanism of Anti-inflammatory Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of methoxyphenyl-triazole-thiols are believed to be mediated through the inhibition of key inflammatory pathways. The two primary targets implicated are the cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[2] Many NSAIDs exert their effects by inhibiting these enzymes. Several studies have suggested that 1,2,4-triazole derivatives can act as COX inhibitors.[2][5] The methoxyphenyl group can play a crucial role in the binding of these compounds to the active site of COX enzymes.
Modulation of the NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and chemokines.[7] Some triazole and oxadiazole derivatives have been shown to inhibit the activation of NF-κB.[7][8] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of the active NF-κB subunits.
Below is a diagram illustrating the proposed mechanism of anti-inflammatory action of methoxyphenyl-triazole-thiols.
Caption: Proposed anti-inflammatory mechanism of methoxyphenyl-triazole-thiols.
Anticancer Potential: Emerging Evidence
While the anti-inflammatory properties of methoxyphenyl-triazole-thiols are more established, there is growing interest in their potential as anticancer agents. The 1,2,4-triazole scaffold is present in several approved anticancer drugs.[2] The antiproliferative activity of this class of compounds is often attributed to the inhibition of various cellular processes crucial for cancer cell growth and survival.
In vitro studies have shown that some 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent exhibit cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231.[9][10] The mechanism of action for the anticancer effects of these and related triazole compounds is thought to involve multiple targets, including the NF-κB pathway, which is also implicated in inflammation and is a key regulator of cancer cell proliferation and survival.[1][7]
Experimental Protocols for In Vivo Efficacy Assessment
To ensure the reliability and reproducibility of in vivo efficacy studies, standardized and well-validated experimental protocols are essential.
Xylene-Induced Ear Edema Protocol
-
Animal Model: Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control, standard, and test groups.
-
Dosing: The test compounds are administered orally or intraperitoneally at predetermined doses. The standard group receives a known anti-inflammatory drug (e.g., ibuprofen), and the control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) post-dosing, a fixed volume of xylene is topically applied to the anterior and posterior surfaces of one ear of each mouse.
-
Measurement: After a set time (e.g., 15-30 minutes) following xylene application, the mice are euthanized, and circular sections are removed from both the treated and untreated ears and weighed.
-
Calculation of Inhibition: The difference in weight between the two ear punches is calculated as the edema. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the mean edema of the control group and T is the mean edema of the treated group.
Caption: Experimental workflow for the xylene-induced ear edema assay.
Conclusion and Future Directions
Methoxyphenyl-triazole-thiols represent a promising class of compounds with significant in vivo anti-inflammatory and analgesic efficacy. Their mechanism of action appears to involve the modulation of key inflammatory pathways, including COX and NF-κB. While their potential as anticancer agents is still emerging, the initial findings are encouraging.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their biological targets.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies are necessary to assess the drug-like properties and safety of these compounds.
-
In Vivo Anticancer Studies: More extensive in vivo studies in relevant cancer models are needed to validate the anticancer potential of this chemical class.
-
Mechanism of Action Elucidation: Further studies to precisely define the molecular targets and signaling pathways modulated by these compounds will be crucial for their clinical development.
By addressing these key areas, the full therapeutic potential of methoxyphenyl-triazole-thiols can be unlocked, paving the way for the development of new and effective treatments for inflammatory diseases and cancer.
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Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Retrieved from [Link]
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The Positional Isomerism of Methoxyphenyl-Triazoles Dictates Antimicrobial Potency: A Comparative Guide
In the relentless pursuit of novel antimicrobial agents, the triazole scaffold has emerged as a privileged structure, consistently yielding compounds with potent and broad-spectrum activity. Within this vast chemical space, methoxyphenyl-substituted triazoles represent a particularly promising class of molecules. However, the subtle yet critical influence of the methoxy group's position on the phenyl ring—be it ortho, meta, or para—can dramatically alter the antimicrobial profile of the resulting isomer. This guide provides an in-depth comparison of the antimicrobial spectrum of different methoxyphenyl-triazole isomers, supported by experimental data, to inform and guide researchers in the field of antimicrobial drug discovery.
The Critical Role of Isomerism in Biological Activity
The spatial arrangement of functional groups within a molecule is a fundamental determinant of its interaction with biological targets. In the case of methoxyphenyl-triazoles, the location of the methoxy substituent influences the molecule's electronic properties, steric hindrance, and overall conformation. These factors, in turn, govern the compound's ability to bind to microbial enzymes or disrupt cellular processes, thereby defining its antimicrobial efficacy and spectrum. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective therapeutic agents.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
Experimental evidence from various studies highlights the significant impact of methoxy group positioning on the antimicrobial activity of methoxyphenyl-triazole derivatives. A key study synthesized a series of coumarin-1,2,3-triazole conjugates and evaluated their activity against a panel of microorganisms. The results clearly demonstrated the superior potency of the ortho-methoxyphenyl isomer.[1]
| Compound | Isomer Position | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Compound 8b | ortho (2-OMe) | Enterococcus faecalis | 12.5 - 50.0 |
| Compound 8c | meta (3-OMe) | Enterococcus faecalis | 8-fold lower activity than 8b |
| Compound 8d | para (4-OMe) | Enterococcus faecalis | 16-fold lower activity than 8b |
| Table 1: Comparative antibacterial activity of methoxyphenyl-coumarin-triazole isomers against Enterococcus faecalis. Data synthesized from a study by Mlinarić et al.[1] |
The data unequivocally shows that the placement of the methoxy group at the ortho position of the phenyl ring results in the most potent antibacterial activity against Enterococcus faecalis.[1] The activity diminishes significantly when the methoxy group is moved to the meta and even more so to the para position.[1] This trend underscores the critical importance of isomeric purity in the development of these compounds as potential antimicrobial drugs.
While the aforementioned study provides a direct comparison, other research on various methoxyphenyl-triazole derivatives further supports the broad antimicrobial potential of this class of compounds against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][4][5][6][7] For instance, certain 1,2,4-triazole derivatives bearing a methoxyphenyl moiety have demonstrated significant activity against Staphylococcus aureus and Microsporum gypseum.[2]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the antimicrobial activity of methoxyphenyl-triazole isomers can be attributed to a combination of electronic and steric effects.
Electronic Effects: The methoxy group is an electron-donating group. Its position on the phenyl ring influences the electron density of the entire molecule, which can affect its ability to participate in crucial interactions with the target site.
Steric Factors: The ortho position is more sterically hindered than the meta and para positions. This steric bulk can either facilitate a more favorable binding conformation with the target enzyme or, conversely, hinder interactions. In the case of the highly active ortho-isomer, it is plausible that the specific steric arrangement forces the molecule into a bioactive conformation that enhances its binding affinity.
The precise mechanism of action for the antibacterial effects of these novel triazoles is an active area of investigation. However, for antifungal triazoles, the established mechanism involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane. It is hypothesized that these antibacterial triazoles may target analogous bacterial enzymes or other critical cellular pathways.
Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test compounds (methoxyphenyl-triazole isomers) dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal strains to be tested.
- Sterile 96-well microtiter plates.
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Negative control (medium with solvent).
- Spectrophotometer or microplate reader.
2. Inoculum Preparation:
- Aseptically pick a few colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
3. Serial Dilution of Test Compounds:
- In the first column of the 96-well plate, add the highest concentration of the test compound.
- Perform two-fold serial dilutions across the plate by transferring a fixed volume of the compound solution to the subsequent wells containing fresh medium.
4. Inoculation of Microtiter Plates:
- Add the prepared microbial inoculum to each well containing the serially diluted test compounds, as well as to the positive and negative control wells.
5. Incubation:
- Cover the microtiter plates and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
6. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
- Alternatively, the optical density (OD) can be measured using a microplate reader.
Visualizing Key Concepts
To better illustrate the structural differences and the experimental workflow, the following diagrams are provided.
Caption: Relationship between isomer position and antimicrobial activity.
Caption: Workflow for the Broth Microdilution Method.
Conclusion and Future Directions
The evidence strongly suggests that the antimicrobial spectrum and potency of methoxyphenyl-triazoles are highly dependent on the isomeric position of the methoxy group, with the ortho-isomer demonstrating superior activity in the studied examples. This underscores the necessity for careful consideration of isomeric substitution in the design and synthesis of new antimicrobial agents.
Future research should focus on elucidating the precise molecular targets of these compounds to better understand the mechanistic basis for their activity. Furthermore, expanding the antimicrobial screening to a wider range of clinically relevant pathogens and conducting in vivo efficacy and toxicity studies will be crucial steps in the development of these promising molecules into next-generation antimicrobial drugs. The continued exploration of the vast chemical space of triazole derivatives, guided by a deep understanding of structure-activity relationships, holds immense potential for addressing the growing challenge of antimicrobial resistance.
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A Comparative Analysis of the Anti-inflammatory Effects of Triazole-3-thiol Derivatives: A Guide for Researchers
The relentless pursuit of novel therapeutic agents to combat inflammation has led researchers down numerous chemical avenues. Among the most promising are the derivatives of 1,2,4-triazole-3-thiol, a heterocyclic scaffold renowned for its diverse biological activities.[1][2][3][4][5] This guide offers a comparative analysis of the anti-inflammatory effects of various triazole-3-thiol derivatives, providing a synthesized overview of recent findings, experimental methodologies, and structure-activity relationships to aid researchers and drug development professionals in this dynamic field.
The 1,2,4-triazole nucleus is a key component in numerous established drugs and is known to contribute significantly to the pharmacological activity of molecules.[6][7][8] When functionalized with a thiol group at the 3-position, the resulting scaffold presents a unique combination of structural features that allow for potent and varied biological interactions. These derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][9]
Understanding the Inflammatory Cascade and the Role of Triazole-3-thiol Derivatives
Inflammation is a complex biological response to harmful stimuli. A critical aspect of this process is the balance between pro-inflammatory and anti-inflammatory cytokines.[10] The anti-inflammatory action of many compounds, including triazole derivatives, often involves the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[8][10][11]
Several studies have highlighted the potential of 1,2,4-triazole derivatives to modulate these pathways. For instance, some derivatives have shown potent inhibition of p38α MAP kinase, a key regulator of cytokine production, including TNF-α and interleukins.[12][13] This mechanism offers a promising avenue for the development of therapies for chronic inflammatory diseases.
Below is a simplified representation of the inflammatory signaling pathway and the potential points of intervention for triazole-3-thiol derivatives.
Caption: Workflow for the synthesis and evaluation of triazole derivatives.
Key Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess acute anti-inflammatory activity.
Methodology:
-
Animal Grouping: Healthy Wistar or Sprague-Dawley rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., diclofenac sodium, ibuprofen) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like ELISA or radioimmunoassay.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Future Perspectives and Conclusion
The research landscape for 1,2,4-triazole-3-thiol derivatives as anti-inflammatory agents is vibrant and promising. The versatility of this scaffold allows for extensive chemical modifications, leading to the discovery of compounds with enhanced potency and improved safety profiles. [1]Future research should focus on elucidating the precise molecular mechanisms of action, including their effects on various signaling pathways and gene expression. Further in-depth studies on pharmacokinetics and long-term toxicity are also crucial for translating these promising preclinical findings into clinical applications.
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A Comparative Guide to the In Vitro Cytotoxicity of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol on Human Cell Lines
This guide provides a comprehensive analysis of the cytotoxic potential of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in oncological research. We will objectively compare its performance against a structurally similar triazole derivative and a standard-of-care chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation.
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer properties.[1][2] Compounds incorporating this moiety have been shown to interfere with various cancer-related pathways, making them a fertile ground for the development of novel therapeutics.[3][4] Assessing the cytotoxicity of new derivatives is a critical first step in the drug discovery pipeline.[5][6]
Rationale for Compound Selection and Comparison
To establish a robust understanding of the cytotoxic profile of our lead compound, a multi-faceted comparison is essential. The choice of comparators is not arbitrary; it is designed to elucidate specific aspects of the compound's activity.
-
Test Compound 1 (TC1): this compound This is the primary compound of interest. Its unique substitution with a methoxyphenyl group may influence its biological activity and selectivity.
-
Test Compound 2 (TC2): 4-phenyl-4H-1,2,4-triazole-3-thiol As a close structural analog, this compound helps establish a preliminary structure-activity relationship (SAR). Comparing TC1 and TC2 will help determine if the methoxy group on the phenyl ring significantly alters cytotoxic potency.
-
Positive Control: Doxorubicin A well-characterized anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent that primarily acts by intercalating DNA and inhibiting topoisomerase II.[7] It serves as a benchmark for potent cytotoxic activity against which novel compounds can be measured.
Human Cell Lines Selected for Analysis:
To assess both efficacy and potential selectivity, a panel of human cell lines was chosen:
-
MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor type.
-
A549: A human lung carcinoma cell line, representing another prevalent cancer.
-
HEK293: A non-cancerous human embryonic kidney cell line, used to assess selectivity and potential toxicity to normal cells.
Experimental Design & Methodologies
Our experimental approach is built on a foundation of validated, industry-standard assays to ensure data integrity and reproducibility. The overall workflow is designed to move from broad viability screening to a more detailed mechanistic investigation.
Diagram: General Experimental Workflow
Caption: Potential intrinsic apoptosis pathway activated by TC1.
Discussion: The cytotoxic activity of many triazole-based compounds is linked to their ability to induce apoptosis. T[3]his can occur through various mechanisms, including the inhibition of key survival enzymes like kinases or interference with DNA replication. T[8][9]he observed increase in the early apoptotic cell population following treatment with TC1 suggests it may modulate key regulators of the intrinsic (mitochondrial) apoptosis pathway. Further studies, such as Western blotting for Bcl-2 family proteins and caspase activation, would be required to confirm this hypothesis.
Conclusion and Future Directions
This comparative guide demonstrates that this compound (TC1) is a cytotoxic agent with promising activity against human breast and lung cancer cell lines.
-
Superior Performance: TC1 is significantly more potent and selective than its structural analog, 4-phenyl-4H-1,2,4-triazole-3-thiol (TC2), highlighting the importance of the 3-methoxyphenyl substitution for its anticancer activity.
-
Mechanism of Action: Preliminary data strongly suggest that TC1 induces cell death primarily through the induction of apoptosis.
-
Therapeutic Potential: While not as potent as the clinical drug Doxorubicin, TC1 displays a favorable selectivity profile, warranting further investigation.
Future work should focus on elucidating the precise molecular target of TC1 within the apoptotic pathway and expanding the cytotoxicity screening to a broader panel of cancer cell lines, including drug-resistant models. These findings establish TC1 as a viable lead compound for further preclinical development.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
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Validating Structure-Activity Relationships of Substituted 4H-1,2,4-Triazole-3-thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives, particularly substituted 4H-1,2,4-triazole-3-thiols, have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their performance supported by experimental data. We will delve into the causal relationships behind experimental choices and provide validated protocols to empower researchers in their quest for novel therapeutics.
The Versatile Pharmacophore: Understanding the 1,2,4-Triazole-3-thiol Core
The unique structural features of the 1,2,4-triazole ring, such as its dipole character, hydrogen bonding capacity, and rigidity, contribute to its ability to interact with high affinity to various biological receptors and enzymes.[6] The presence of a thiol group at the 3-position and the potential for substitution at the N-4 and C-5 positions provide a versatile platform for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The tautomeric nature of the triazole-thione/triazole-thiol system further influences its interaction with biological targets.
Comparative Analysis of Biological Activities
This section will explore the SAR of substituted 4H-1,2,4-triazole-3-thiols across different therapeutic areas, presenting a comparative analysis of their efficacy based on available experimental data.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential in combating microbial and fungal infections, a critical area of research given the rise of drug-resistant pathogens.[7][8][9] The antimicrobial and antifungal activity is often influenced by the nature of the substituent at the C-5 position and the N-4 position of the triazole ring.
Structure-Activity Relationship Insights:
-
Substituents at C-5: The introduction of aromatic or heterocyclic moieties at the 5-position of the triazole ring has been a common strategy to enhance antimicrobial activity. For instance, compounds with a pyridine moiety linked to the triazole have shown promising antibacterial and antifungal activities.[3] The presence of electron-withdrawing or electron-donating groups on these aromatic rings can further modulate the activity.[3]
-
Substituents at N-4: The N-4 position is crucial for activity. The introduction of an amino group (4-amino-1,2,4-triazole-3-thiol) serves as a key intermediate for the synthesis of Schiff bases, which have shown potent antimicrobial effects.[7][10] The nature of the aldehyde used to form the Schiff base significantly impacts the biological activity. For example, the presence of a hydroxyl group on the aromatic ring of the Schiff base has been shown to enhance activity against certain bacterial strains.[3]
-
Thiol Group Derivatization: Alkylation or acylation of the thiol group can lead to compounds with altered solubility and cell permeability, thereby influencing their antimicrobial profile. S-substituted derivatives have shown activity against a range of bacteria and fungi.[11]
Comparative Performance Data:
The following table summarizes the in vitro antimicrobial and antifungal activity of selected substituted 4H-1,2,4-triazole-3-thiol derivatives from various studies. It is important to note that direct comparison of minimum inhibitory concentration (MIC) values across different studies should be done with caution due to variations in experimental methodologies.
| Compound ID/Series | Substituents | Test Organism | MIC (µg/mL) | Reference |
| 4c | 5-pyridin-4-yl, 4-(4-hydroxybenzylideneamino) | S. aureus | 16 | [3] |
| B. subtilis | 20 | [3] | ||
| 4e | 5-pyridin-4-yl, 4-(4-bromobenzylideneamino) | E. coli | 25 | [3] |
| S. typhi | 31 | [3] | ||
| C. albicans | 24 | [3] | ||
| A. niger | 32 | [3] | ||
| 5e | 5-phenyl, 4-(4-chlorobenzylideneamino) | S. aureus | Superior to streptomycin | [10] |
| 5b, 5c, 5d, 5e, 5m, 5n | 5-phenyl, various 4-(benzylideneamino) | M. gypseum | Superior to ketoconazole | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)
This protocol is a standard method for screening the antimicrobial activity of new compounds.[7][9]
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening using the agar-well diffusion method.
Anticancer Activity
The 1,2,4-triazole nucleus is a key pharmacophore in several approved anticancer drugs.[1] Substituted 4H-1,2,4-triazole-3-thiols have also been investigated for their cytotoxic effects against various cancer cell lines.[4][6][12][13][14]
Structure-Activity Relationship Insights:
-
Aromatic and Heterocyclic Substituents: The nature of the substituent at the C-5 position plays a significant role in the anticancer activity. The presence of bulky aromatic groups, such as naphthalene, has been associated with significant cytotoxic activity.[4]
-
Hydrazone Moiety: The introduction of a hydrazone moiety at the N-4 position has been a successful strategy in developing potent anticancer agents.[6][12][13][14] The substituents on the aldehyde or ketone used to form the hydrazone can fine-tune the activity and selectivity. For example, a dimethylamino group on the benzylidene ring of a hydrazone derivative was found to inhibit cancer cell migration.[6][12][13][14]
-
Thioether Derivatives: Modification of the thiol group to form thioethers has also yielded compounds with promising anticancer properties. For instance, S-substituted derivatives with a 2,4,6-trimethylphenyl group showed potential for prostate cancer therapy.[4]
Comparative Performance Data:
The following table presents the cytotoxic activity of selected 4H-1,2,4-triazole-3-thiol derivatives against different cancer cell lines.
| Compound ID/Series | Substituents | Cancer Cell Line | Activity (e.g., IC50) | Reference |
| Hydrazone 10 | 4-phenyl-5-(2-(phenylamino)ethyl), N'-(4-(dimethylamino)benzylidene) | MDA-MB-231, Panc-1 | Inhibited cell migration | [6][13][14] |
| Hydrazones 4, 14, 18 | 4-phenyl-5-(2-(phenylamino)ethyl), various hydrazones | IGR39, MDA-MB-231, Panc-1 | EC50 in the range of 2–17 µM | [6] |
| Compounds 2.1, 2.2, 2.3 | 5-thiophene-(3-ylmethyl), various S-substitutions | PC3 (prostate cancer) | Significant cytotoxic activities | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition
The 1,2,4-triazole-3-thiol scaffold is a privileged structure for designing enzyme inhibitors due to its ability to coordinate with metal ions in the active site and form hydrogen bonds.[15][16][17][18][19]
Structure-Activity Relationship Insights:
-
Cholinesterase Inhibition: Derivatives of 4H-1,2,4-triazole-3-thiol have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[15][16][18] The substituents on the triazole ring and the S-substituent can be modified to enhance the inhibitory potency and selectivity.
-
Metallo-β-lactamase Inhibition: The triazole-thione moiety can act as a zinc-binding group, making these compounds effective inhibitors of metallo-β-lactamases (MBLs), which are responsible for bacterial resistance to β-lactam antibiotics.[17] The deprotonated thiol group and a nitrogen atom of the triazole ring can coordinate with the zinc ions in the active site.[17]
-
Urease Inhibition: The triazole-thiol core has also been explored for urease inhibition.[19]
Comparative Performance Data:
| Compound ID/Series | Target Enzyme | Inhibitory Activity (e.g., IC50, Ki) | Reference |
| 12d, 12m | AChE, BChE, α-glucosidase, urease | Potent inhibitors with low IC50 values | [16] |
| CP 35 | NDM-1 (MBL) | Ki = 25.8 µM | [17] |
| Compounds 1.1-1.5, 2.1-2.8 | AChE, BChE | Excellent to good inhibitory activities | [15] |
Experimental Protocol: Enzyme Inhibition Assay (Spectrophotometric Method)
This is a general protocol that can be adapted for various enzymes.
-
Reagent Preparation: Prepare buffer solutions, substrate, and enzyme stock solutions.
-
Assay Setup: In a 96-well plate or cuvette, add the buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the change in absorbance over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
General Synthetic Pathway for 4H-1,2,4-Triazole-3-thiols
Caption: A common synthetic route for substituted 4H-1,2,4-triazole-3-thiols and their derivatives.
Conclusion and Future Directions
The substituted 4H-1,2,4-triazole-3-thiol scaffold remains a highly promising platform for the development of novel therapeutic agents. The extensive research in this area has established clear structure-activity relationships that can guide the design of more potent and selective compounds. The comparative data presented in this guide highlights the potential of these molecules across various disease areas.
Future research should focus on:
-
Rational Drug Design: Utilizing computational tools like molecular docking to design compounds with improved binding affinity and selectivity for their biological targets.
-
Exploring New Biological Targets: Expanding the evaluation of these compounds against a wider range of biological targets to uncover new therapeutic applications.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Synergistic Studies: Investigating the potential of these compounds to act in synergy with existing drugs to overcome drug resistance.
By leveraging the knowledge of SAR and employing modern drug discovery techniques, the full therapeutic potential of substituted 4H-1,2,4-triazole-3-thiols can be realized.
References
A comprehensive list of references with clickable URLs will be provided separately.
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A Comparative Analysis of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and Conventional Chemotherapeutics in Oncology Research
In the relentless pursuit of more effective and selective cancer therapies, novel heterocyclic compounds are a focal point of drug discovery. Among these, the 1,2,4-triazole scaffold has emerged as a "privileged" structure due to its diverse biological activities, including significant anticancer properties.[1][2] This guide provides a comparative analysis of a representative compound, 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, placing its potential anticancer activity in context with two cornerstone chemotherapeutic agents: Doxorubicin and Cisplatin.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate these compounds.
Introduction to the Compounds
This compound represents a class of synthetic heterocyclic compounds that have garnered significant interest. The 1,2,4-triazole ring system, particularly when substituted with a thiol group, is known to be a potent pharmacophore.[3][4] Its structural rigidity, capacity for hydrogen bonding, and dipole character allow it to interact with high affinity at various biological receptors, making it a promising candidate for targeted therapies.[1][3]
Doxorubicin is an anthracycline antibiotic that has been a mainstay of chemotherapy for decades, used to treat a broad spectrum of cancers including breast, lung, and ovarian cancers.[5][6] Its powerful cytotoxic effects are well-documented, but its clinical use is often limited by significant cardiotoxicity and the development of drug resistance.[5]
Cisplatin , a platinum-based coordination complex, is another widely used chemotherapeutic agent, particularly effective against testicular, ovarian, and lung cancers.[7][8] Its mechanism revolves around DNA damage in rapidly dividing cells. However, its efficacy is frequently hampered by severe side effects, including nephrotoxicity and neurotoxicity, as well as acquired resistance.[7]
Comparative Mechanisms of Action
The therapeutic effect of an anticancer agent is defined by its molecular mechanism. The compounds under review exhibit fundamentally different approaches to inducing cancer cell death.
1,2,4-Triazole Derivatives: The anticancer activity of 1,2,4-triazole derivatives is often multi-faceted. Their mechanism is not as universally defined as standard chemotherapeutics and can vary based on the specific substitutions on the triazole core. However, prominent proposed mechanisms include:
-
Enzyme Inhibition: Many triazole-based compounds function as potent inhibitors of key enzymes involved in cancer progression. Their nitrogen-rich scaffold can coordinate with metal ions in enzyme active sites, disrupting their function.[1]
-
Induction of Apoptosis: Studies on various 1,2,4-triazole derivatives have demonstrated an ability to trigger programmed cell death (apoptosis).[9] This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade, such as the Bcl-2 family, and activating executioner caspases like caspase-3.[9]
-
Cell Cycle Arrest: Some derivatives have been shown to halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[9][10]
Doxorubicin: Doxorubicin's primary mechanism involves the intercalation into DNA , where it inserts itself between base pairs, obstructing the action of Topoisomerase II . This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the Topoisomerase II-DNA complex after the DNA strands have been broken, Doxorubicin prevents the re-ligation of the strands, leading to double-strand breaks and the initiation of apoptosis.
Cisplatin: Cisplatin exerts its cytotoxic effect by forming intrastrand and interstrand DNA adducts . After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation. This activated form of cisplatin binds covalently to the N7 position of purine bases (guanine and adenine) in DNA. These adducts create kinks in the DNA structure, which stalls DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Comparative In Vitro Anticancer Activity
The most common metric for quantifying the anticancer activity of a compound in vitro is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
The table below summarizes representative IC50 values for 1,2,4-triazole derivatives and the standard chemotherapeutics against common human cancer cell lines. It is crucial to note that IC50 values for the same compound and cell line can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology.[7][11]
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole | (S)-Naproxen-Triazole Thione (4b) | MDA-MB-231 (Breast) | 9.89 | [9] |
| 1,2,4-Triazole | Hydrazone-Triazole Thiol (various) | MDA-MB-231 (Breast) | 2 - 17 | [3] |
| Doxorubicin | Doxorubicin | MCF-7 (Breast) | 2.50 | [5] |
| Doxorubicin | Doxorubicin | A549 (Lung) | > 20 | [5] |
| Doxorubicin | Doxorubicin | HepG2 (Liver) | 12.2 | [5] |
| Cisplatin | Cisplatin | A549 (Lung) | 7.49 (48h) | [12] |
| Cisplatin | Cisplatin | HeLa (Cervical) | ~10-15 (varies) | [7] |
| Cisplatin | Cisplatin | SKOV-3 (Ovarian) | 0.1-0.45 µg/ml (~0.33-1.5 µM) | [8] |
Analysis of In Vitro Data: From the data, it is evident that novel 1,2,4-triazole derivatives can exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or in some cases more potent than standard drugs against certain cell lines.[3][9] For instance, the high IC50 value of Doxorubicin against the A549 lung cancer cell line suggests a high level of intrinsic resistance, a challenge that could potentially be overcome by novel agents like triazole derivatives.[5] The key advantage sought in developing triazole-based compounds is not just potency, but also improved selectivity towards cancer cells over normal cells, which would translate to a wider therapeutic window and reduced patient side effects.
Experimental Protocol: Determining IC50 via MTT Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[5][13]
Causality: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) and reference drugs (Doxorubicin, Cisplatin) in culture medium. A typical concentration range might be 0.1 to 100 µM.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (containing only the solvent, e.g., DMSO, at the highest concentration used) and "untreated control" wells (containing only fresh medium).
-
Incubate the plate for an additional 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value.
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and a testament to our commitment to environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, a member of the versatile triazole class of heterocyclic compounds. These molecules, while invaluable in medicinal chemistry, necessitate a thorough understanding of their potential hazards to ensure their safe handling from cradle to grave. This document is designed for researchers, scientists, and drug development professionals, offering immediate, actionable intelligence for operational safety and logistical planning.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The primary hazards associated with this class of compounds are summarized below. The causality is clear: the triazole ring system and the thiol group are reactive moieties that can interact with biological systems.
| Hazard Class | Description | Supporting Evidence and Rationale |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | The parent 1,2,4-triazole is classified as harmful if swallowed.[1][4] This is a common toxicity profile for nitrogen-containing heterocyclic compounds. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3][5] | Triazole and thiol-containing compounds can be irritating to mucous membranes. Direct contact with the eyes is likely to cause significant irritation.[1][6] |
| Skin Irritation | Causes skin irritation.[2][3][5] | Prolonged or repeated skin contact should be avoided. The thiol group can potentially interact with skin proteins, leading to irritation.[6] |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5] | Inhalation of dust or aerosols should be minimized. The fine particulate nature of many solid organic compounds can lead to irritation of the respiratory tract.[3] |
| Combustion Hazards | Thermal decomposition may produce toxic gases. | As an organic compound containing nitrogen and sulfur, combustion will likely generate hazardous oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[5] |
| Environmental Hazards | Potentially harmful to aquatic life. | Sulfur-containing compounds can be hazardous to aquatic environments.[7] Therefore, release into sewers or waterways must be strictly prohibited.[3][7] |
Foundational Safety: Prerequisites for Disposal
Before initiating any disposal procedures, it is imperative to have the following safety measures in place. This preparation is a non-negotiable aspect of a self-validating safety system.
-
Personnel Training: All personnel handling this compound must be trained on its potential hazards, the procedures outlined in this guide, and emergency response protocols.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times. The rationale is to create a barrier between the researcher and the chemical, mitigating risks of exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[1]
-
Body Protection: A flame-resistant laboratory coat is required.
-
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[8]
-
Spill Kit: An appropriately stocked chemical spill kit must be available in the laboratory. The kit should contain:
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Waste containers with sealable lids, clearly labeled for hazardous waste.
-
Non-sparking tools for solid material cleanup (e.g., plastic scoop and brush).[7][9]
-
Appropriate PPE for spill response, including a respirator if necessary.[10]
-
Standard Operating Procedures for Disposal
The following step-by-step protocols provide a clear workflow for the disposal of this compound and associated materials. The core principle is containment and proper waste stream segregation.
Protocol 1: Disposal of Unused or Waste Product
This protocol applies to the bulk chemical that is expired, off-specification, or no longer needed.
-
Do Not Attempt Chemical Neutralization: Due to the potential for unknown and hazardous reactions, do not attempt to neutralize or chemically treat the waste in the laboratory. The compound is incompatible with strong oxidizing agents.[6]
-
Containerization:
-
Ensure the compound is in its original, sealed container if possible.
-
If transferring, use a clean, dry, and appropriately labeled container compatible with organic solids.
-
The container must be securely sealed to prevent leakage or release of dust.
-
-
Labeling: Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Also, list the primary hazards: "Toxic," "Irritant."
-
Segregation and Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizers.[6]
-
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with all available hazard information. The final disposal method will likely be high-temperature incineration at an approved facility, which is the standard for many organic chemical wastes.[1][11]
Protocol 2: Decontamination of Empty Containers
"Empty" containers are not truly empty and must be treated as hazardous waste.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). Conduct this procedure inside a chemical fume hood.
-
The rationale for triple rinsing is to ensure the removal of residual chemical to a level that renders the container safe for disposal as non-hazardous waste (subject to institutional policy).
-
-
Rinsate Collection: Collect all rinsate as hazardous waste. The rinsate should be placed in a designated, labeled container for flammable liquid waste.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent misuse. Always confirm this procedure with your institution's Environmental Health & Safety (EHS) department.
Protocol 3: Management of Contaminated Labware and PPE
-
Disposable Items: Any disposable items (e.g., gloves, weighing paper, pipette tips) that come into contact with the compound should be considered solid hazardous waste.
-
Collection: Place these items in a designated, lined, and sealed hazardous waste container.
-
Non-Disposable Labware: Glassware and other reusable items should be decontaminated using the triple rinse procedure described in Protocol 2 before returning to general use.
Emergency Procedures: Spill Response
In the event of a spill, a calm and methodical response is critical to ensure safety.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact your institution's EHS or emergency response team.
-
-
Secure the Area:
-
Restrict access to the spill area.
-
If safe to do so, eliminate all ignition sources.[7]
-
-
Cleanup (for small, manageable spills by trained personnel only):
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Carefully cover the spill with an inert absorbent material like sand or vermiculite to prevent the generation of dust.[7][9]
-
Using non-sparking tools, gently sweep the material into a labeled hazardous waste container.[9]
-
Do not use water to clean the area, as this can spread contamination.[7]
-
Once the bulk material is collected, decontaminate the area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as hazardous waste.
-
-
Final Steps:
-
Seal and label the waste container.
-
Wash hands and any exposed skin thoroughly after the cleanup is complete.[6]
-
Report the incident to your supervisor and EHS department.
-
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound and associated waste streams.
Caption: Disposal decision workflow for this compound.
Conclusion: Safety as a Continuous Process
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By understanding the potential hazards extrapolated from related structures and adhering to the systematic procedures outlined in this guide, researchers can effectively manage the risks associated with this compound. This protocol should be integrated into your laboratory's Chemical Hygiene Plan and reviewed regularly. Always consult with your institution's Environmental Health & Safety department for guidance specific to your location and regulations.
References
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
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European Chemicals Agency (ECHA). Substance Information: 1,2,4-triazole. Available at: [Link]
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Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Available at: [Link]
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PubChem. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]
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MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur. Available at: [Link]
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Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Available at: [Link]
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National Institutes of Health (NIH). (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Available at: [Link]
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Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]
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ResearchGate. (2015). Sulfur based hazardous waste solidification. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Available at: [Link]
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ResearchGate. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]
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MDPI. (2019). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]
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AGI Envirotank. (2022). SULPHUR SAFETY DATA SHEET. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]
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Wikipedia. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Available at: [Link]
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Pharmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
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Personal protective equipment for handling 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Comprehensive Safety and Handling Guide: 4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
As drug discovery and development pipelines advance, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational framework for researchers, scientists, and drug development professionals working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step. This document is structured to provide immediate, actionable intelligence for laboratory operations, emergency preparedness, and waste disposal.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of laboratory safety. While a specific, officially published Safety Data Sheet (SDS) for this compound is not widely available, we can construct a robust hazard profile by analyzing its primary functional groups—the thiol (-SH) and the triazole ring—and by referencing data from structurally analogous compounds.[1][2][3]
Inferred Hazard Profile:
| Hazard Category | Description | Rationale & Cited Precautionary Statements |
| Skin Irritation | Causes skin irritation. | Structurally similar triazole-thiols are classified with H315 (Causes skin irritation).[1][3] Direct contact should be avoided. P280: Wear protective gloves/protective clothing.[1][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Eye Irritation | Causes serious eye irritation. | Classified with H319 (Causes serious eye irritation).[1][2][3][4] The risk of severe damage necessitates robust eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| Respiratory Irritation | May cause respiratory irritation. | Classified with H335 (May cause respiratory irritation).[1][3] Inhalation of the dust or aerosolized particles must be minimized. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3] P271: Use only outdoors or in a well-ventilated area.[1][3] |
| Stench | Potent, disagreeable odor. | The thiol (-SH) functional group is notorious for its extremely unpleasant smell, detectable at very low concentrations.[5][6][7] This can cause nausea and headaches and may trigger false alarms for natural gas leaks.[5][6] |
| Acute Oral Toxicity | Harmful if swallowed. | Some related triazole-thiols are classified as H302 (Harmful if swallowed).[4][8] P270: Do not eat, drink or smoke when using this product.[4][9] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between the researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions designed to contain the material at its source.
-
Fume Hood: All work involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent inhalation of dust and to contain the powerful stench associated with the thiol group.[5]
-
Odor and Vapor Trapping: Due to the high volatility and potent odor of thiols, vapors exhausted from the fume hood or from vacuum systems (e.g., rotary evaporators, vacuum filtration) must be neutralized.[5][10] This is effectively achieved using a bleach trap. The exhaust gas from the reaction or equipment is bubbled through a bleach solution, which oxidizes the volatile thiol to less odorous compounds.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure comprehensive protection.[7] The following specifications are based on the identified hazards.
| PPE Component | Specification | Purpose and Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[7][11] | Provides a barrier against skin contact, preventing irritation.[1] Gloves must be inspected before use and removed properly to avoid contaminating skin.[4] For prolonged tasks or when handling larger quantities, consider double-gloving. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[7] | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes and dust.[11] A face shield worn over the goggles offers a secondary layer of protection for the entire face.[7][11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts).[4] | Required when engineering controls cannot guarantee exposure is below acceptable limits, or when handling the solid outside of a fume hood (not recommended).[12] A site-specific assessment by an industrial hygienist should confirm the appropriate respirator type. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from incidental splashes and spills. |
| Foot Protection | Closed-toe, chemical-resistant footwear. | Prevents exposure from spills that may reach the floor.[11] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol minimizes risk during handling and ensures proper decontamination and disposal.
Step-by-Step Handling Workflow
The following workflow integrates safety controls at each stage of the experimental process.
Caption: Standard workflow for handling this compound.
Decontamination and Disposal Protocol
The reactivity of the thiol group provides a straightforward method for its neutralization.
-
Prepare Bleach Baths: Before starting any work, prepare a dedicated, labeled container in the fume hood with a 1:1 mixture of household bleach and water.[10]
-
Glassware Decontamination: Immediately after use, all contaminated glassware (flasks, beakers, spatulas, etc.) should be submerged in the bleach bath.[6][10] Allow items to soak overnight (at least 14 hours) to ensure complete oxidation of the thiol.[10] After soaking, glassware can be rinsed thoroughly with water and cleaned via standard methods.[10]
-
Solid & Liquid Waste:
-
Reaction Waste: Quench reaction mixtures containing the thiol with a cooled bleach solution inside the fume hood.
-
Contaminated Solids: Disposable items like gloves, paper towels, and weigh boats should be collected in a zip-lock bag, which is then placed into a dedicated, sealed, and labeled hazardous waste container.[6]
-
-
Waste Container Labeling: All waste streams must be clearly labeled.[13] Ensure labels include "Hazardous Waste," the chemical name, and an indication that it contains thiol compounds to inform environmental health and safety personnel.[10]
-
Spent Bleach Baths: Used bleach solutions should be collected in an appropriate container, labeled as hazardous waste, and disposed of according to institutional and local regulations.[6] Do not pour spent bleach solutions down the sink without neutralization and institutional approval.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1][3] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing full PPE, cover the spill with an absorbent material.[6] Carefully collect the material, place it into a sealed container, and label it for hazardous waste disposal.[6] Decontaminate the spill area with a bleach solution. |
| Large Spill | Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry into the affected area. |
By integrating these engineering controls, PPE protocols, and operational plans, researchers can handle this compound with a high degree of safety and confidence, ensuring the integrity of both their research and their well-being.
References
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How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Thiols Safety Services. (2020, June 23). University College London. Retrieved from [Link]
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Handling thiols in the lab. (2013, October 4). Reddit. Retrieved from [Link]
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Standard Operating Procedures for Using Stench Chemicals. (n.d.). UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
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Thiols (Mercaptans). (2002, September). Government of Alberta. Retrieved from [Link]
-
Chemical Label: 4-((3-methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4h. (n.d.). Chemical-Label.com. Retrieved from [Link]
-
Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. (n.d.). Watson International Ltd. Retrieved from [Link]
-
Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. (2023, September 1). Maybridge. Retrieved from [Link]
-
Chemical Label: 4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). Chemical-Label.com. Retrieved from [Link]
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Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
